2-(4-Chlorophenyl)-2-methylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFDAZXGUKDEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978155 | |
| Record name | 2-(4-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6258-30-6 | |
| Record name | 4-Chloro-α,α-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Chlorophenyl)-2-methylpropanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
This compound is a carboxylic acid derivative featuring a phenyl ring substituted with a chlorine atom at the para position. As a specialized chemical intermediate, its structural motifs—a quaternary α-carbon, a carboxylic acid functional group, and a halogenated aromatic ring—make it a valuable building block in various synthetic applications. It is particularly noted for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and specialty polymers.[1] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and handling protocols, tailored for professionals in chemical research and drug development.
Key Identifiers:
-
IUPAC Name: this compound
-
Synonyms: 4-Chloro-α,α-dimethylphenylacetic acid[2]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [stenutz.eu]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. This compound: Properties, Uses, Safety Data & Supplier Information - Buy High Purity Chemicals China [chlorobenzene.ltd]
An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-methylpropanoic Acid
CAS Number: 6258-30-6
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-2-methylpropanoic acid, a key chemical intermediate in pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Introduction and Significance
This compound, registered under CAS number 6258-30-6, is a carboxylic acid derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a 4-chlorophenyl ring attached to a dimethylpropanoic acid moiety, makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). A notable application of this compound is as a key intermediate in the synthesis of fenofibrate, a widely used lipid-lowering drug.[2] Understanding the synthesis, purification, and analytical characterization of this compound is therefore crucial for ensuring the quality and efficacy of the final drug products.
This guide will delve into the physicochemical properties, synthesis methodologies, analytical procedures, and safety considerations for this compound, providing a solid foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its handling, synthesis, and formulation. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6258-30-6 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 122-127 °C | |
| Boiling Point | ~285 °C (decomposes) | |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and ether. |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. A common and logical approach involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.[3][4][5][6] This section outlines a detailed, step-by-step protocol for a plausible synthesis route, explaining the rationale behind each step.
Proposed Synthesis Workflow: Grignard Reaction
This synthesis strategy utilizes a Grignard reagent prepared from 1-chloro-4-iodobenzene, which then reacts with a suitable electrophile to introduce the carboxylic acid functionality.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1-chloro-4-iodobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Methyl iodide
-
Strong base (e.g., Sodium hydride or Lithium diisopropylamide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Suitable solvent for recrystallization (e.g., hexane, toluene)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
A solution of 1-chloro-4-iodobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle refluxing of the ether.
-
After the addition is complete, the mixture is refluxed for a period to ensure complete formation of the Grignard reagent, 4-chlorophenylmagnesium iodide.[7]
-
-
Carboxylation:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
Crushed dry ice (solid CO₂) is added portion-wise to the stirred solution. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO₂.
-
After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature.
-
-
Acid Work-up and Extraction:
-
The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This protonates the carboxylate salt formed in the previous step.
-
The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-(4-chlorophenyl)propanoic acid.
-
-
Methylation:
-
The crude 2-(4-chlorophenyl)propanoic acid is dissolved in a suitable anhydrous solvent (e.g., THF).
-
A strong base is added to deprotonate the carboxylic acid and the alpha-carbon.
-
Methyl iodide is then added to the reaction mixture to introduce the two methyl groups at the alpha-position.
-
The reaction is monitored for completion (e.g., by TLC).
-
-
Final Work-up and Purification:
-
The reaction is quenched with water, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The resulting crude this compound is purified by recrystallization from a suitable solvent or solvent mixture to obtain the final product in high purity.
-
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized this compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs significantly (e.g., around 230-240 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Method Validation: The developed HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring and the two equivalent methyl groups. The integration of these signals should be consistent with the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the quaternary carbon attached to the carboxylic acid, the methyl carbons, and the carbons of the aromatic ring.[13]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-H stretches from the methyl and aromatic groups.[14][15][16]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.[17][18][19][20] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.
-
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable intermediate in the synthesis of pharmaceuticals. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis protocol based on established chemical principles, and a framework for its analytical characterization. By following the methodologies outlined and adhering to safety guidelines, researchers and drug development professionals can confidently work with this important compound, ensuring the quality and integrity of their scientific endeavors.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. validated hplc methods: Topics by Science.gov [science.gov]
- 12. epa.gov [epa.gov]
- 13. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. GC/MS Analysis and Bioactive Properties of Extracts Obtained from Clusia minor L. Leaves [scielo.org.mx]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-methylpropanoic acid: From Inferred Discovery to Modern Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Historical Context and Inferred Discovery
The discovery of 2-(4-Chlorophenyl)-2-methylpropanoic acid is intrinsically linked to the development of the fibrate class of drugs. The journey of fibrates began with the clinical introduction of clofibrate in the 1960s, a drug found to be effective in lowering plasma triglycerides and cholesterol. Clofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid).
The structural resemblance between this compound and clofibric acid is striking. The key difference lies in the linkage of the chlorophenyl group to the isobutyric acid moiety: a direct carbon-carbon bond in the former and an ether linkage in the latter. It is highly probable that this compound was first synthesized and investigated as part of the extensive structure-activity relationship (SAR) studies conducted on clofibric acid and its analogues. Researchers at the time were systematically modifying the structure of clofibric acid to improve potency, selectivity, and reduce side effects. The replacement of the ether oxygen with a direct phenyl-isobutyrate linkage would have been a logical step in exploring the chemical space around this pharmacophore.
While a specific "discovery" paper for this compound has not been identified in the primary literature, its existence is noted in various chemical supplier databases and in patents related to the synthesis of more complex molecules where it may serve as an intermediate.[1][2][3]
Plausible Synthetic Routes
Several synthetic strategies can be employed to produce this compound. The following protocols are based on well-established chemical transformations for analogous compounds.[4][5]
Synthesis via Grignard Reaction with Diethyl Carbonate
This approach involves the formation of a Grignard reagent from 1-chloro-4-iodobenzene, followed by reaction with diethyl carbonate and subsequent methylation.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-chloro-4-iodobenzene (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is gently heated to initiate the formation of the Grignard reagent.
-
Reaction with Diethyl Carbonate: Cool the Grignard reagent to 0 °C and add a solution of diethyl carbonate (1.1 eq) in anhydrous diethyl ether dropwise. The reaction mixture is then stirred at room temperature for 2 hours.
-
Methylation: Cool the reaction mixture to 0 °C and add methyl iodide (2.5 eq) dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then hydrolyzed with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to yield the desired product. The final compound can be purified by recrystallization from a suitable solvent system like ethanol/water.
Synthesis via Friedel-Crafts Acylation and Haloform Reaction
An alternative route involves the Friedel-Crafts acylation of chlorobenzene followed by a haloform reaction.
Experimental Protocol:
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide, add isobutyryl chloride (1.1 eq) dropwise at 0 °C. Then, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured onto crushed ice and extracted with dichloromethane. The organic layer is washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
Haloform Reaction: The resulting ketone is dissolved in a mixture of dioxane and water. A solution of sodium hypobromite (prepared from bromine and sodium hydroxide) is added dropwise at a temperature maintained below 10 °C. The reaction mixture is stirred for 2 hours at room temperature. The excess hypobromite is destroyed by the addition of sodium bisulfite. The mixture is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Purification: The crude product is filtered, washed with cold water, and recrystallized from an appropriate solvent to yield pure this compound.
Mechanism of Action: A PPAR Agonist
Based on its structural similarity to the fibrate class of drugs, this compound is predicted to function as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.
There are three main subtypes of PPARs:
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in triglyceride levels. Fibrates are primarily PPARα agonists.
-
PPARγ: Predominantly found in adipose tissue, where it plays a key role in adipogenesis and insulin sensitization.
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
The fibrate-like structure of this compound strongly suggests that it would bind to and activate PPARα. This activation would lead to the heterodimerization of PPARα with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Figure 1. Presumed mechanism of action of this compound as a PPARα agonist.
Pharmacological Effects and Potential Therapeutic Applications
The activation of PPARα by this compound is expected to elicit a range of pharmacological effects, primarily related to lipid metabolism.
Expected Pharmacological Effects:
-
Hypolipidemic Effects:
-
Decreased Triglycerides: Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.
-
Decreased VLDL Production: Reduced hepatic synthesis and secretion of very-low-density lipoprotein (VLDL).
-
Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).
-
-
Anti-inflammatory Effects: PPARα activation has been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.
-
Antithrombotic Effects: Potential for favorable effects on blood coagulation and fibrinolysis.
Potential Therapeutic Applications:
Given these expected effects, this compound could be a candidate for the treatment of various metabolic disorders, including:
-
Hypertriglyceridemia: Elevated levels of triglycerides in the blood.
-
Mixed Dyslipidemia: A combination of high triglycerides and low HDL cholesterol.
-
Metabolic Syndrome: A cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.
-
Non-alcoholic Fatty Liver Disease (NAFLD): The accumulation of fat in the liver of people who drink little or no alcohol.
Data Summary
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 6258-30-6 | [2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [3] |
| Molecular Weight | 198.65 g/mol | [2] |
| Appearance | White to off-white solid | Generic supplier data |
| Predicted MOA | PPARα Agonist | Inferred from fibrate class |
Conclusion
This compound represents an intriguing molecule within the broader family of fibrates. While its specific discovery and developmental history are not well-documented, its structural relationship to clofibric acid provides a strong foundation for understanding its synthesis, mechanism of action, and potential pharmacological effects. As a presumed PPARα agonist, it holds potential for further investigation in the context of metabolic and inflammatory diseases. The synthetic protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds. Further studies are warranted to definitively characterize its biological activity profile and to explore its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [stenutz.eu]
- 3. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
2-(4-Chlorophenyl)-2-methylpropanoic acid structural analogs
An In-Depth Technical Guide to the Structural Analogs of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
Authored by a Senior Application Scientist
Foreword: Beyond the Core Scaffold
The this compound moiety represents a privileged scaffold in medicinal chemistry. While structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), its true value lies in its versatility as a foundational building block for a diverse range of therapeutic agents.[1] This guide moves beyond a simple catalog of derivatives. Instead, it aims to provide researchers, scientists, and drug development professionals with a cohesive understanding of the structure-activity relationships (SAR), synthetic strategies, and biological evaluation methodologies that govern the development of novel analogs. We will explore how subtle and significant modifications to this core structure can unlock potent and selective activities, from anti-inflammatory and immunomodulatory effects to applications in oncology and metabolic diseases.[2][3] Our focus will be on the causality behind experimental choices, ensuring that each protocol and piece of data is presented within a self-validating scientific framework.
The Strategic Importance of the this compound Core
The core structure consists of three primary regions, each amenable to modification for tuning biological activity:
-
A-Region: The 4-chlorophenyl ring. The nature and position of the substituent on this aromatic ring are critical for receptor interaction and overall potency.
-
B-Region: The α,α-dimethylpropanoic acid headgroup. The carboxylic acid is often essential for activity, acting as a key hydrogen bond donor/acceptor, while the gem-dimethyl group provides steric hindrance that can influence metabolic stability and binding orientation.
-
C-Region: This refers to the potential for extending the molecule, often by modifying the carboxylic acid or the phenyl ring to incorporate new pharmacophores, such as heterocyclic rings or linker chains.
The following diagram illustrates this fundamental SAR logic.
Caption: Core Structure-Activity Relationship (SAR) Logic Diagram.
Structure-Activity Relationship (SAR) Insights
A deep understanding of SAR is fundamental to rational drug design. It allows for the prediction of how structural changes will influence biological outcomes, thereby minimizing trial-and-error synthesis.
A-Region: The Phenyl Ring
The substitution pattern on the phenyl ring profoundly impacts activity. While the 4-chloro substitution is common, variations have been explored extensively. Electron-withdrawing groups in the para position, such as chloro, bromo, and trifluoromethyl, often confer potent activity.[4] This suggests that the electronic properties of this region are crucial for target engagement. In contrast, placing an electron-donating group like methoxy in the same position can lead to a dramatic reduction in potency.[4]
Table 1: SAR Summary of Phenyl Ring (A-Region) Modifications in TRPV1 Antagonists
| 4-Position Substituent | Physicochemical Property | Relative Potency | Rationale for Activity Change |
|---|---|---|---|
| -Cl, -Br, -CF₃ | Electron-withdrawing | High | Similar physicochemical properties and electronic profiles appear optimal for receptor binding.[4] |
| -OCH₃ | Electron-donating | Dramatically Reduced | The introduction of an electron-donating group significantly alters the electronic interaction with the target, reducing binding affinity.[4] |
| Alkyl groups (up to cyclopentyl) | Increasing Lipophilicity/Size | Increases with size | Increased van der Waals interactions with a hydrophobic pocket in the receptor enhance binding.[4] |
| Cyclohexyl | Larger Alkyl Group | Reduced | The larger cyclohexyl group may introduce steric hindrance, preventing optimal fit within the binding pocket.[4] |
B-Region: The Propanoic Acid Moiety
The propanoic acid headgroup is a critical pharmacophore. The carboxylic acid can form key hydrogen bonds or ionic interactions within a receptor's active site.[5] Derivatization of this group into esters or amides is a common prodrug strategy to improve bioavailability, with the active acid form being regenerated in vivo.
The α-methyl group is also vital. In many analogs, its presence creates a chiral center, and activity is often stereospecific. Furthermore, replacing the single α-methyl with a gem-dimethyl or cyclopropyl group can lead to a significant loss of activity, indicating that the size and conformation of this region are tightly constrained and that the single methyl group may make a specific, favorable interaction with a hydrophobic pocket of the target receptor.[4]
C-Region: Scaffold Extension and Functionalization
Incorporating additional functionalities by linking them to the core scaffold has yielded compounds with entirely new biological profiles. A prominent strategy involves replacing the carboxylic acid with a more complex moiety or functionalizing the phenyl ring. For instance, the synthesis of pyrrole-containing derivatives has produced potent anti-inflammatory and immunomodulatory agents.[2][6][7] These larger analogs are designed to occupy additional binding pockets or interact with different targets altogether, moving beyond the typical NSAID mechanism of action.
Synthesis of Key Structural Analogs
The synthesis of novel analogs relies on robust and reproducible chemical methodologies. The following protocols represent validated pathways for modifying the core scaffold.
Protocol 1: Synthesis of a Piperazine-Containing Analog via N-Alkylation
This protocol details the synthesis of Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate, demonstrating the addition of a heterocyclic C-Region.[8]
Objective: To introduce a piperazine moiety through N-alkylation, enhancing the scaffold's potential for CNS-related targets or as a linker for further functionalization.
Step-by-Step Methodology:
-
Solubilization: Dissolve 4-(4-chlorophenyl)piperazine dihydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Base Addition: Add anhydrous cesium carbonate (5.0 eq) to the solution to deprotonate the piperazine nitrogen, creating the nucleophile.
-
Initiation: Add sodium iodide (0.5 eq) as a catalyst to promote the reaction, followed by the dropwise addition of ethyl 2-bromo-2-methylpropanoate (1.1 eq), the electrophile.
-
Reaction: Stir the resulting mixture at room temperature (25-30°C) for 12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and perform a liquid-liquid extraction using ethyl acetate.
-
Washing: Wash the combined organic layers with water to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to obtain the pure product.
Protocol 2: Synthesis of a Ketone-Containing Intermediate for Fexofenadine
This protocol describes the synthesis of 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid, a key intermediate where the phenyl ring is functionalized.[9][10]
Objective: To introduce a reactive chlorobutyryl group onto the phenyl ring, which serves as a handle for subsequent cyclization reactions in the synthesis of antihistamines like fexofenadine.
Step-by-Step Methodology:
-
Hydrolysis of Amide: Add N-methyl-N-methoxy-2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanamide (1.0 eq) dissolved in anhydrous methanol dropwise to a stirred solution of sodium hydroxide (8.0 eq) in anhydrous methanol.
-
Reaction: Stir the reaction mixture at 30°C for 18 hours.
-
Solvent Removal: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Extraction: Add water and dichloromethane to the residue. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and distill off the dichloromethane under reduced pressure to yield the target acid.
-
Recrystallization (Optional): Recrystallize the product from a suitable solvent like ethanol to achieve high purity.
Biological Evaluation Workflows
Determining the therapeutic potential of newly synthesized analogs requires a battery of standardized biological assays.
Caption: Experimental Workflow for Biological Evaluation.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classical and highly reproducible in vivo model for assessing acute anti-inflammatory activity.[6][7]
Objective: To quantify the ability of a test compound to reduce acute, localized inflammation.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats, housed under standard laboratory conditions with free access to food and water, for at least one week before the experiment.
-
Grouping and Dosing: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Diclofenac, 25 mg/kg), and test groups receiving the analog at various doses (e.g., 10, 20, 40 mg/kg) via intraperitoneal (i.p.) injection.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculation: Calculate the percentage of edema inhibition for each group at each time point relative to the control group.
Table 2: Anti-Inflammatory Activity of Analog 3f in the Carrageenan-Induced Paw Edema Model Analog 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 2h (Single Dose) | % Edema Inhibition at 2h (14-Day Dosing) |
|---|---|---|---|
| Analog 3f | 10 | Not significant | Significant (p < 0.001) |
| Analog 3f | 20 | Significant (p = 0.001) | Significant (p < 0.001) |
| Analog 3f | 40 | Not significant | Significant (p < 0.001) |
| Diclofenac | 25 | Significant | Significant |
Data sourced from studies on a novel pyrrole derivative, demonstrating potent activity.[2][6][7]
Protocol 4: Quantification of Serum Cytokines via ELISA
This assay assesses the immunomodulatory effects of an analog by measuring its impact on key inflammatory signaling molecules.[2][7]
Objective: To determine if the compound's mechanism of action involves the modulation of pro-inflammatory or anti-inflammatory cytokine production.
Step-by-Step Methodology:
-
Model Induction: Induce systemic inflammation in rats using an i.p. injection of lipopolysaccharide (LPS). Administer the test compound (e.g., 40 mg/kg) as per the desired regimen (single or repeated dosing).
-
Sample Collection: At a predetermined time point after LPS challenge, collect blood samples via cardiac puncture under anesthesia.
-
Serum Preparation: Allow blood to clot, then centrifuge to separate the serum.
-
ELISA Procedure: Quantify the serum concentrations of specific cytokines (e.g., TNF-α, IL-10, TGF-β1) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Analysis: Compare the cytokine levels in the treated groups to the LPS-challenged control group to determine the extent of modulation.
Table 3: Immunomodulatory Effects of Analog 3f (40 mg/kg) after Repeated Dosing
| Cytokine | Effect | Statistical Significance (p-value) | Implication |
|---|---|---|---|
| TNF-α | Significantly Decreased | p = 0.032 | Suppression of a key pro-inflammatory cytokine.[2][7] |
| TGF-β1 | Significantly Increased | p = 0.045 | Upregulation of a key anti-inflammatory and tissue repair cytokine.[2][7] |
| IL-10 | Unaffected | N/A | Suggests a selective immunomodulatory mechanism.[2][7] |
Conclusion and Future Perspectives
The this compound scaffold is a remarkably fertile starting point for drug discovery. This guide has demonstrated that rational modifications to its A, B, and C regions, guided by established SAR principles, can yield analogs with potent and diverse biological activities. The synthetic and biological evaluation protocols provided herein offer a validated framework for researchers to build upon.
Future research should focus on several key areas:
-
Quantitative Structure-Activity Relationships (QSAR): Developing robust QSAR models could accelerate the discovery process by predicting the activity of virtual compounds before synthesis.[11]
-
Exploration of Novel Heterocycles: While piperazine and pyrrole have shown promise, a vast chemical space of other heterocyclic systems remains to be explored for C-region modification.
-
Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies are crucial to move beyond phenotypic screening and identify specific molecular targets, as demonstrated by the cytokine profiling of analog 3f.
By integrating synthetic chemistry, SAR analysis, and rigorous biological testing, the full therapeutic potential of this versatile chemical scaffold can continue to be unlocked.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]
- 9. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methacrylate - Google Patents [patents.google.com]
- 11. fiveable.me [fiveable.me]
The Metabolic Journey of 2-(4-Chlorophenyl)-2-methylpropanoic Acid: A Predictive Technical Guide
Introduction
This technical guide provides an in-depth exploration of the anticipated metabolic fate of 2-(4-Chlorophenyl)-2-methylpropanoic acid. While specific metabolic data for this compound is not extensively available in public literature, its structural features—a chlorophenyl group and a carboxylic acid moiety—allow for a scientifically robust prediction of its biotransformation. This document synthesizes established principles of xenobiotic metabolism, drawing parallels with structurally related compounds such as chlorophenoxy herbicides and other therapeutic agents. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in designing and interpreting studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar chemical entities.
The core of this guide is built on the understanding that foreign compounds (xenobiotics) are typically rendered more water-soluble by the body's metabolic machinery to facilitate their removal. This process is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. For this compound, we anticipate a metabolic pathway involving initial oxidation, likely mediated by the cytochrome P450 (CYP) superfamily of enzymes, followed by conjugation with endogenous molecules like glucuronic acid.
Part 1: Predicted ADME Profile
The journey of this compound through a biological system can be predicted based on the known behavior of similar chemical structures.
Absorption
Given its carboxylic acid group, this compound is expected to be readily absorbed from the gastrointestinal tract following oral administration.[1] The degree of absorption may be influenced by its pKa and the pH of the gastrointestinal environment.
Distribution
Following absorption, the compound is likely to be distributed throughout the body. Like many acidic drugs, it may exhibit binding to plasma proteins, such as albumin.[2] The extent of protein binding will influence its volume of distribution and its availability for metabolism and excretion. Accumulation in specific tissues is not generally expected for chlorophenoxy-type compounds.[1]
Metabolism
The biotransformation of this compound is anticipated to occur primarily in the liver, the main site of drug metabolism.[3][4] The metabolic process is expected to proceed through two main phases:
-
Phase I Metabolism: This phase typically involves the introduction or unmasking of a functional group. For this compound, the most probable Phase I reaction is the hydroxylation of the chlorophenyl ring. This oxidation reaction is catalyzed by cytochrome P450 (CYP) enzymes.[5][6][7] The specific CYP isoforms involved would need to be determined experimentally, but CYP2C9 and CYP3A4 are common catalysts for the metabolism of a wide range of drugs.[6][8]
-
Phase II Metabolism: Following Phase I hydroxylation, the newly introduced hydroxyl group provides a site for conjugation reactions. The most common Phase II pathway for such metabolites is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of a glucuronic acid moiety.[3][9][10] This process significantly increases the water solubility of the metabolite, preparing it for excretion. The parent carboxylic acid group could also potentially undergo direct glucuronidation.[11][12]
Excretion
The resulting water-soluble glucuronide conjugates are expected to be efficiently eliminated from the body, primarily via the urine.[1][2] Renal excretion is a common pathway for chlorophenoxy herbicides and their metabolites.[13][14] The rate of excretion can vary between species, a factor to consider in preclinical studies.[13][14]
Part 2: Predicted Metabolic Pathways
The biotransformation of this compound is likely to follow a well-established route for xenobiotics containing an aromatic ring and a carboxylic acid.
Predicted Phase I and Phase II Metabolic Pathways
Caption: Predicted metabolic pathway of this compound.
Part 3: Experimental Protocols for Metabolic Investigation
To definitively elucidate the metabolic fate of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolism Studies
Objective: To identify potential metabolites and the enzymes responsible for their formation.
1. Metabolic Stability Assessment in Liver Microsomes
-
Principle: Liver microsomes contain a high concentration of CYP enzymes and are a standard in vitro model to assess metabolic stability.[15][16]
-
Protocol:
-
Prepare incubations containing liver microsomes (human, rat, mouse, dog), this compound, and an NADPH-regenerating system in a suitable buffer.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the disappearance of the parent compound over time using LC-MS/MS.[17]
-
Calculate the in vitro half-life and intrinsic clearance.
-
2. Metabolite Identification in Hepatocytes
-
Principle: Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of metabolism.[18]
-
Protocol:
-
Incubate cryopreserved or fresh hepatocytes with this compound.
-
Collect samples of the incubation medium and cell lysate at different time points.
-
Analyze the samples using high-resolution LC-MS/MS to detect and structurally characterize potential metabolites.[17]
-
3. CYP and UGT Reaction Phenotyping
-
Principle: To identify the specific CYP and UGT isoforms responsible for the metabolism of the compound.[16]
-
Protocol:
-
Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT enzymes (e.g., UGT1A1, 1A9, 2B7).[11]
-
Alternatively, use selective chemical inhibitors for different CYP isoforms in human liver microsomes.
-
Quantify the formation of metabolites to determine the contribution of each enzyme isoform.
-
Experimental Workflow for In Vitro Metabolism Studies
Caption: A generalized workflow for in vitro metabolism studies.
In Vivo Metabolism Studies
Objective: To understand the ADME properties of the compound in a whole organism.
1. Pharmacokinetic and Excretion Studies in Animal Models
-
Principle: To determine the absorption, distribution, and excretion profile of the compound and its metabolites in vivo.[19][20]
-
Protocol:
-
Administer this compound (radiolabeled if possible) to laboratory animals (e.g., rats, dogs) via oral and intravenous routes.
-
Collect blood, urine, and feces at predetermined time points.
-
Analyze plasma samples for the parent compound and major metabolites to determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Analyze urine and feces to determine the extent and routes of excretion and to perform a mass balance study.
-
2. Metabolite Profiling in Biological Matrices
-
Principle: To identify the metabolites present in circulation and excreta.
-
Protocol:
-
Pool plasma, urine, and fecal homogenate samples from the in vivo studies.
-
Extract the samples and analyze them using high-resolution LC-MS/MS and potentially NMR for structural elucidation of novel or unexpected metabolites.[17]
-
Part 4: Data Presentation and Interpretation
Quantitative Data Summary
While specific data for this compound is unavailable, the table below presents typical pharmacokinetic parameters for related chlorophenoxy herbicides to provide a comparative context.
| Compound | Species | T½ (hours) | Primary Excretion Route | Reference |
| MCPA | Rat | 15-17 | Urine | [13][14] |
| MCPA | Human | 15-17 | Urine | [13][14] |
| MCPA | Dog | 47 | Urine and Feces | [13][14] |
| 2,4-D | Human | 13-39 | Urine | [2] |
| 2,4,5-T | Human | ~24 | Urine | [2] |
Note: T½ refers to the terminal half-life. These values highlight potential species differences in pharmacokinetics.
Conclusion
The metabolic fate of this compound can be reliably predicted based on its chemical structure and the extensive knowledge of how related compounds are processed in biological systems. The primary metabolic pathway is anticipated to involve Phase I hydroxylation of the chlorophenyl ring by CYP450 enzymes, followed by Phase II glucuronidation of the resulting hydroxylated metabolite and potentially the parent carboxylic acid. The final, more water-soluble conjugates are expected to be excreted predominantly in the urine.
The experimental protocols outlined in this guide provide a robust framework for definitively characterizing the ADME properties and metabolic pathways of this compound. A thorough understanding of its metabolic fate is crucial for assessing its potential efficacy and safety in any future development.
References
- 1. cdn.who.int [cdn.who.int]
- 2. epa.gov [epa.gov]
- 3. Glucuronidation - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug glucuronidation in clinical psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of 2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] acetic acid (licofelone, ML3000), an inhibitor of cyclooxygenase-1 and -2 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucuronidation of 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetic acid (TA-1801A) in humans: species differences in liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. In vitro metabolism of chlorpheniramine in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. efsa.europa.eu [efsa.europa.eu]
- 19. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Chlorophenyl)-2-methylpropanoic acid biological activity
An In-Depth Technical Guide to the Biological Activity of the 2-(4-Chlorophenyl)-2-methylpropanoic Acid Scaffold
A Foreword for the Advanced Researcher
This document serves as a technical guide into the biological significance of this compound. Rather than a monolithic review of a single compound, we will explore its role as a foundational scaffold in medicinal chemistry. The true therapeutic potential of this molecule is revealed not in its isolated activity, but in the diverse and potent biological effects of its derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure have led to promising agents in anti-inflammatory, metabolic, and dermatological research. We will delve into the causality behind the design of these derivatives, present the key experimental findings that validate their activity, and provide detailed protocols for replicating and building upon this research.
Part 1: The Anti-Inflammatory and Immunomodulatory Potential of Pyrrole Derivatives
The this compound moiety has been successfully integrated into larger molecular structures to create potent anti-inflammatory agents. A notable example is the development of pyrrole-containing derivatives designed with the selective COX-2 inhibitor, celecoxib, as a structural prototype. This strategic design choice aimed to retain COX-2 selectivity while exploring novel modulatory effects on cytokine pathways.
Mechanism of Action and Preclinical Efficacy
One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to as compound 3f in the literature), has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2][3] In preclinical studies, this compound has shown a marked ability to reduce inflammation and modulate the immune response.
The anti-inflammatory activity was robustly demonstrated in a carrageenan-induced paw edema model in Wistar rats.[1][2][3] While a single dose of the compound showed moderate efficacy, repeated administration over 14 days resulted in a highly significant, dose-dependent inhibition of paw edema at all measured time points.[1][2][3] This suggests that the compound may have cumulative or adaptive mechanisms of action.
From an immunomodulatory perspective, the compound's effects were assessed in a lipopolysaccharide (LPS)-induced systemic inflammation model. Repeated treatment with the derivative led to a significant decrease in the pro-inflammatory cytokine TNF-α.[1][2][3] Interestingly, the levels of the anti-inflammatory cytokine TGF-β1 were significantly increased after both single and repeated doses, while levels of another anti-inflammatory cytokine, IL-10, remained unchanged.[1][2][3] This selective cytokine modulation points towards a sophisticated immunomodulatory mechanism beyond simple COX inhibition.
Data Summary: In-Vivo Anti-Inflammatory and Immunomodulatory Effects
| Parameter | Treatment Group (Dose) | Single Dose Effect | 14-Day Repeated Dose Effect |
| Paw Edema | Compound 3f (20 mg/kg) | Significant reduction at 2h (p=0.001) | Significant inhibition at all time points (p<0.001) |
| Paw Edema | Compound 3f (10, 40 mg/kg) | Not specified | Significant inhibition at all time points (p<0.001) |
| Serum TNF-α | Compound 3f (40 mg/kg) | Not specified | Significantly decreased (p=0.032) |
| Serum TGF-β1 | Compound 3f (40 mg/kg) | Significantly increased (p=0.002) | Significantly increased (p=0.045) |
| Serum IL-10 | Compound 3f (40 mg/kg) | No significant change | No significant change |
Data synthesized from studies on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.[1][2][3]
Experimental Workflow: Induction and Assessment of Inflammation
References
An In-depth Technical Guide to the Solubility Profile of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-(4-Chlorophenyl)-2-methylpropanoic acid, a compound of interest in pharmaceutical research and development. A thorough understanding of a compound's solubility is paramount for predicting its bioavailability, designing effective formulations, and ensuring reliable in vitro and in vivo studies. This document delves into the theoretical underpinnings of its solubility, outlines detailed experimental protocols for both thermodynamic and kinetic solubility determination, and presents a framework for data analysis and interpretation. By integrating established methodologies with expert insights, this guide serves as a practical resource for scientists engaged in the physicochemical characterization of drug candidates.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands out as a critical determinant of a drug's ultimate therapeutic efficacy. Insufficient solubility can lead to low absorption, poor bioavailability, and erratic dose-response relationships, ultimately hindering the development of a promising therapeutic agent.[1][2]
This compound, a carboxylic acid derivative, presents a unique set of physicochemical characteristics that warrant a detailed investigation of its solubility profile. Its aromatic chlorine substituent and the carboxylic acid moiety govern its interactions with various solvents, and its solubility is expected to be significantly influenced by the pH of the surrounding medium. This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this and structurally similar compounds.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | ChemBK[3] |
| Molecular Weight | 198.65 g/mol | ChemBK[3] |
| Predicted pKa | 4.26 ± 0.10 | ChemBK[3] |
| Appearance | White to off-white solid | Generic Material Data |
| Melting Point | 122-127 °C | ChemBK[3] |
The predicted pKa of 4.26 is a crucial parameter, indicating that this compound is a weak acid.[3] This suggests that its aqueous solubility will be highly dependent on pH, a concept that will be explored in detail in the subsequent sections.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is a complex interplay of its inherent physicochemical properties and the characteristics of the solvent. For this compound, the key factors influencing its solubility include:
-
pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is dictated by the Henderson-Hasselbalch equation. At a pH below its pKa, the compound will predominantly exist in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate anion.
-
Solvent Polarity: The presence of both a polar carboxylic acid group and a nonpolar chlorophenyl group means its solubility in organic solvents will vary based on the solvent's polarity. It is expected to have higher solubility in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid group.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. However, the extent of this increase can vary and should be experimentally determined.
Visualizing pH-Dependent Solubility
The following diagram illustrates the equilibrium between the undissociated and dissociated forms of this compound in an aqueous environment, which is fundamental to its pH-dependent solubility.
Caption: pH-dependent equilibrium of a carboxylic acid.
Experimental Determination of Solubility
A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility of the compound.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for its determination.[1][4]
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials.
-
Add a precise volume of the desired solvent (e.g., purified water, pH buffers, organic solvents) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Caption: Shake-flask method workflow.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared by diluting a high-concentration stock solution (typically in DMSO). This method is often used in early drug discovery for high-throughput screening.[1][2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Precipitation Detection: Incubate the samples for a defined period (e.g., 2 hours) and then measure the turbidity or the amount of dissolved compound after filtration or centrifugation to determine the concentration at which precipitation occurs.
Analytical Quantification: HPLC Method
A robust and validated analytical method is crucial for accurately quantifying the concentration of this compound in the solubility samples. Reversed-phase HPLC with UV detection is a suitable technique.
Suggested HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 230 nm) |
Note: This method should be fully validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Anticipated Solubility Profile
Aqueous Solubility
| pH | Anticipated Solubility Range (µg/mL) | Predominant Species | Rationale |
| 2.0 | Low | R-COOH (Unionized) | pH is significantly below the pKa. |
| 4.26 (pKa) | Moderate | 50% R-COOH, 50% R-COO⁻ | Equal concentrations of ionized and unionized forms. |
| 7.4 | High | R-COO⁻ (Ionized) | pH is significantly above the pKa, favoring the more soluble carboxylate form. |
Solubility in Organic Solvents
| Solvent | Polarity Index | Anticipated Solubility | Rationale |
| Methanol | 5.1 | High | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid. |
| Ethanol | 4.3 | High | Similar to methanol. |
| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |
| Dichloromethane | 3.1 | Low to Moderate | Less polar than alcohols. |
| Hexane | 0.1 | Very Low | Nonpolar solvent. |
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. The provided protocols for thermodynamic and kinetic solubility, coupled with a robust HPLC analytical method, will enable researchers to generate high-quality, reliable data. The anticipated solubility profile serves as a useful starting point for experimental design.
Future work should focus on generating precise experimental data for the solubility of this compound in a wider range of biorelevant media (e.g., simulated gastric and intestinal fluids) and at different temperatures to build a complete and predictive solubility model for this compound.
References
A Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
This guide provides an in-depth analysis of the spectroscopic data for 2-(4-Chlorophenyl)-2-methylpropanoic acid (CAS No. 6258-30-6), a key intermediate in pharmaceutical synthesis.[1][2][3][4][5] As researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming the molecular structure of synthesized compounds. This document offers a detailed interpretation of the NMR, IR, and MS data for the title compound, grounded in established scientific principles and supplemented with field-proven insights into experimental design and data acquisition.
Molecular Structure and Spectroscopic Overview
This compound is a carboxylic acid characterized by a quaternary carbon atom bonded to a 4-chlorophenyl group, two methyl groups, and a carboxyl group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint that can be unequivocally identified through a combination of analytical techniques.
The expected spectroscopic data will reveal:
-
NMR Spectroscopy: The number of unique proton and carbon environments, their chemical shifts, and their connectivity.
-
IR Spectroscopy: The presence of key functional groups, particularly the carboxylic acid O-H and C=O stretching vibrations.
-
Mass Spectrometry: The molecular weight of the compound and the fragmentation patterns that offer clues to its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework. While publicly available experimental NMR spectra for this specific compound are limited, a reliable prediction can be made based on the known spectral data of analogous compounds, such as 2-methylpropanoic acid, and the well-understood effects of substituents on aromatic rings.[6][7]
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.3 - 7.5 | Multiplet (AA'BB' system) | 4H | Aromatic C-H |
| ~1.6 | Singlet | 6H | -C(CH₃)₂ |
Interpretation and Causality:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, often above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons: The protons on the 4-chlorophenyl ring are chemically non-equivalent and will present as a complex splitting pattern known as an AA'BB' system, appearing as two doublets. The protons ortho to the chloro group will be at a slightly different chemical shift than the protons meta to it.
-
Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They are expected to appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is anticipated to display six signals, corresponding to the six unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~180 | -COOH |
| ~145 | C-1 (Aromatic, attached to propanoic acid moiety) |
| ~133 | C-4 (Aromatic, attached to Cl) |
| ~129 | C-2, C-6 (Aromatic) |
| ~128 | C-3, C-5 (Aromatic) |
| ~46 | -C (CH₃)₂ |
| ~25 | -C(C H₃)₂ |
Interpretation and Causality:
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field (~180 ppm).[6]
-
Aromatic Carbons: The aromatic carbons will appear in the typical range of 120-150 ppm. The carbon attached to the chloro group (C-4) and the carbon attached to the propanoic acid moiety (C-1) will be downfield due to the electronegativity of the substituents. The other aromatic carbons will have slightly different chemical shifts due to their positions relative to the substituents.
-
Quaternary Carbon (-C(CH₃)₂): The quaternary carbon will be less deshielded than the aromatic carbons.
-
Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons will be the most shielded carbons and will appear at the highest field (~25 ppm).[6]
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.
Workflow for NMR Sample Preparation and Data Acquisition
References
- 1. 2-(p-Chlorophenyl)-2-methylpropionic acid [webbook.nist.gov]
- 2. This compound [stenutz.eu]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound | CAS 6258-30-6 [matrix-fine-chemicals.com]
- 6. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Note and Experimental Protocol: 2-(4-Chlorophenyl)-2-methylpropanoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, characterization, and in-vitro biological evaluation of 2-(4-Chlorophenyl)-2-methylpropanoic acid. As a member of the arylpropionic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), this molecule holds potential for investigation in drug discovery programs.[1] This guide is designed to offer field-proven insights and robust, self-validating protocols to ensure experimental success and data integrity. We detail the causality behind procedural choices, outline rigorous characterization methods, and present a validated protocol for assessing anti-inflammatory activity.
Introduction and Scientific Context
Arylpropionic acid derivatives represent a cornerstone of medicinal chemistry, primarily recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1] These effects are largely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1] The structural motif of this compound, featuring a halogenated aromatic ring coupled to a propanoic acid moiety, makes it a compound of interest for exploring structure-activity relationships within this chemical class. The presence of the chlorine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
This application note serves as a practical guide for researchers. It moves beyond a simple recitation of steps to provide the underlying rationale, enabling users to not only replicate the procedures but also to adapt them based on a solid understanding of the chemical and biological principles at play.
Overall Experimental Workflow
The successful investigation of this compound follows a logical progression from chemical synthesis to biological validation. The workflow described herein ensures that each stage builds upon a well-characterized and pure starting material, which is fundamental to the reliability of the final biological data.
Caption: Overall workflow from synthesis to biological evaluation.
Synthesis of this compound
The following protocol describes a robust method for the synthesis of the title compound. The chosen pathway is based on established organic chemistry principles, similar to methods reported for related structures, involving the hydrolysis of an amide precursor which can be synthesized via a multi-step process.[2][3]
Synthesis Reaction Scheme
Caption: Reaction scheme for the synthesis via hydrolysis.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| N-methoxy-N,2-dimethyl-2-(4-chlorophenyl)propanamide | ≥98% Purity | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |
| Methanol (Anhydrous) | ACS Reagent Grade | VWR Chemicals |
| Dichloromethane (DCM) | ACS Reagent Grade | Merck |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Fisher Scientific |
| Deionized Water (H₂O) | Type II | In-house |
| 250 mL Three-neck round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Condenser | - | - |
| Separatory Funnel | - | - |
| Rotary Evaporator | - | - |
Step-by-Step Synthesis Protocol
CAUSALITY NOTE: This procedure utilizes a base-catalyzed hydrolysis of an N-methoxy-N-methyl (Weinreb) amide. This functional group is stable but can be effectively hydrolyzed to the corresponding carboxylate under basic conditions. The subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar and condenser, dissolve 16.0 g (0.40 mol) of sodium hydroxide in 150 mL of anhydrous methanol. Stir until the NaOH is fully dissolved.[2]
-
Addition of Precursor: In a separate beaker, dissolve the amide precursor in 50 mL of anhydrous methanol. Transfer this solution to a dropping funnel and add it dropwise to the stirred methanolic NaOH solution over 30 minutes.
-
Reaction: Stir the resulting mixture at 30°C for 18 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The disappearance of the starting material spot indicates reaction completion.
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction (Work-up): To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel.
-
Acidification: Slowly add concentrated HCl to the aqueous layer with stirring until the pH reaches approximately 3. This will precipitate the carboxylic acid.
-
Isolation: Separate the layers. Extract the aqueous layer twice more with 100 mL portions of DCM.[2]
-
Drying and Concentration: Combine all organic (DCM) extracts and dry over anhydrous sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification and Characterization
Purification by Recrystallization
CAUSALITY NOTE: Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.
-
Solvent Selection: A mixture of hexane and ethyl acetate is a suitable solvent system.
-
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hot hexane until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of hot ethyl acetate until the solution is clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum to a constant weight.
-
Physicochemical Characterization
Confirm the identity and purity of the synthesized compound using the following analytical techniques.
| Parameter | Technique | Expected Result |
| Appearance | Visual Inspection | White to off-white solid. |
| Molecular Formula | - | C₁₀H₁₁ClO₂[4][5] |
| Molecular Weight | - | 198.65 g/mol [4] |
| Melting Point | Melting Point Apparatus | Literature values may vary; expect a sharp melting point for a pure compound. For a similar compound, 2-[4-(4-chlorobutyryl) phenyl]-2 Methylpropionic acid, the melting range is 79-80 °C.[3] |
| ¹H NMR | (400 MHz, CDCl₃) | δ ~12.0 (s, 1H, -COOH), δ 7.3-7.4 (m, 4H, Ar-H), δ 1.6 (s, 6H, 2 x -CH₃). Note: The carboxylic proton signal can be broad and may exchange with D₂O. |
| ¹³C NMR | (100 MHz, CDCl₃) | δ ~182 (C=O), δ ~142 (Ar-C), δ ~133 (Ar-C), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~45 (quaternary C), δ ~25 (CH₃). Note: Chemical shifts are approximate. |
| IR Spectroscopy | KBr pellet or ATR | ν_max ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600, 1490 cm⁻¹ (C=C aromatic stretch), ~830 cm⁻¹ (C-Cl stretch).[6] |
| Mass Spectrometry | ESI-MS | [M-H]⁻ calculated for C₁₀H₁₀ClO₂⁻: 197.03. Observed m/z should correspond to this value, showing the characteristic isotopic pattern for chlorine (M and M+2 peaks in ~3:1 ratio). |
Biological Application: In-Vitro Anti-inflammatory Assay
To evaluate the potential of this compound as an anti-inflammatory agent, this protocol describes an assay to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Many pyrrole-based derivatives with similar core structures have shown potent anti-inflammatory activity by modulating such cytokines.[7][8][9]
Assay Workflow
Caption: Workflow for the in-vitro TNF-α inhibition assay.
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO, then diluted in media)
-
Diclofenac or Dexamethasone (Positive Control)
-
Vehicle Control (DMSO diluted in media to match compound concentration)
-
TNF-α ELISA Kit (e.g., R&D Systems, Thermo Fisher)
-
Cell Viability Assay Kit (e.g., MTT or PrestoBlue)
-
Step-by-Step Assay Protocol
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete media. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in culture media to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.
-
Pre-treatment: Remove the old media from the cells and add 100 µL of media containing the various concentrations of the test compound, positive control, or vehicle control. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store at -80°C if not used immediately.
-
Cell Viability: Perform an MTT or similar viability assay on the remaining cells to ensure that observed effects are not due to cytotoxicity.
-
ELISA Analysis: Quantify the concentration of TNF-α in the collected supernatants according to the manufacturer's instructions for the chosen ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Safety and Handling
All work must be conducted in a well-ventilated laboratory or chemical fume hood.[10] Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[11][12]
-
Handling: Avoid contact with skin and eyes.[11] Prevent the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[11] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[10]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Remove contaminated clothing. Rinse skin with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[11]
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101585763B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. This compound [stenutz.eu]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Navigating PPARα Modulation: A Guide to 2-(4-Chlorophenyl)-2-methylpropanoic Acid (Fenofibric Acid) and the Potent Antagonist GW6471
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Critical Clarification for Precise Research
In the landscape of metabolic and cellular research, the precise modulation of nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα) is paramount. This guide focuses on 2-(4-Chlorophenyl)-2-methylpropanoic acid , a compound of significant interest. However, it is crucial to immediately clarify its identity and function to ensure experimental integrity.
This compound is more commonly known as Fenofibric Acid . It is the active metabolite of the widely used hyperlipidemia drug, fenofibrate. Critically for researchers, Fenofibric Acid is a PPARα agonist , meaning it activates the receptor.[1][2][3]
This compound is often confused with a structurally distinct molecule, GW6471 , which is a potent and selective PPARα antagonist . This guide will provide a comprehensive overview of both molecules, offering clear, comparative data and distinct protocols to enable researchers to select the appropriate tool for their experimental objectives. Understanding the fundamental difference between these two compounds is the first and most critical step in designing valid experiments targeting the PPARα pathway.
Part 1: Understanding the Target - The PPARα Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[2] Upon activation by a ligand (like a fatty acid or a synthetic agonist), PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, particularly those for fatty acid oxidation and lipoprotein regulation.[1][3]
An agonist (like Fenofibric Acid) promotes this process, while an antagonist (like GW6471) blocks it.
Caption: PPARα Signaling Pathway Activation and Inhibition.
Part 2: The Agonist - Fenofibric Acid
Fenofibric acid is the research tool to use when the experimental goal is to stimulate PPARα activity. Its primary effect is the upregulation of genes involved in fatty acid oxidation, leading to a reduction in triglyceride levels.[1][3]
Chemical Properties & Data
| Property | Value |
| Synonyms | This compound, Active metabolite of Fenofibrate |
| Molecular Formula | C₁₀H₁₁ClO₂[4] |
| Molecular Weight | 198.65 g/mol [4] |
| CAS Number | 6258-30-6[4] |
| Mechanism of Action | PPARα Agonist[2] |
| Primary Effect | Upregulates genes for fatty acid oxidation, lowers triglycerides, increases HDL.[1][3] |
Research Applications
-
Metabolic Studies: Investigating lipid metabolism, insulin sensitivity, and energy homeostasis.
-
Cardiovascular Research: Studying the effects of PPARα activation on atherosclerosis and vascular inflammation.
-
Drug Metabolism Studies: As a reference compound for studying the metabolism of fibrate drugs.[5]
Part 3: The Antagonist - GW6471
For experiments requiring the inhibition of PPARα, GW6471 is the appropriate and highly potent research tool. It works by binding to the PPARα ligand-binding domain, but instead of activating it, it promotes a conformational change that recruits co-repressor proteins (like SMRT and NCoR), actively silencing gene transcription.[6]
Chemical Properties & Data
| Property | Value |
| Synonyms | N/A |
| Molecular Formula | C₃₅H₃₆F₃N₃O₄ |
| Molecular Weight | 619.67 g/mol |
| CAS Number | 880635-03-0 |
| Mechanism of Action | PPARα Antagonist[6] |
| IC₅₀ | ~240 nM[6][7] |
| Primary Effect | Blocks PPARα activation, promotes co-repressor recruitment, inhibits target gene expression.[6] |
Research Applications
-
Cancer Biology: Investigating the role of PPARα in tumor cell proliferation, metabolism, and apoptosis, particularly in kidney, breast, and head and neck cancers.[8][9]
-
Virology: Studying the role of the HIF1α-glycolysis axis in viral infections, such as SARS-CoV-2.
-
Signal Transduction: Elucidating the specific downstream effects of PPARα signaling by blocking the pathway.
Part 4: Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls, allowing for clear interpretation of results.
Protocol 1: In Vitro PPARα Activation with Fenofibric Acid
Objective: To assess the effect of PPARα activation on the expression of a known target gene (e.g., CPT1A) in a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
Fenofibric Acid powder
-
DMSO (for stock solution)
-
HepG2 cells
-
Appropriate cell culture media and supplements
-
RNA extraction kit
-
qRT-PCR reagents and primers for CPT1A and a housekeeping gene (e.g., GAPDH)
Workflow:
Caption: Workflow for PPARα Activation Assay.
Step-by-Step Procedure:
-
Prepare Stock Solution: Dissolve Fenofibric Acid in DMSO to create a 100 mM stock solution. Store at -20°C.
-
Cell Seeding: Plate HepG2 cells in 12-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare working solutions of Fenofibric Acid in culture media at final concentrations ranging from 10 µM to 100 µM. Also prepare a vehicle control plate containing the same final concentration of DMSO.
-
Incubation: Replace the media in the wells with the treatment or vehicle media and incubate for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR using primers for the PPARα target gene CPT1A and a housekeeping gene.
-
Data Analysis: Normalize CPT1A expression to the housekeeping gene. An increase in CPT1A expression in the Fenofibric Acid-treated cells compared to the vehicle control indicates successful PPARα activation.
Protocol 2: In Vitro PPARα Inhibition with GW6471
Objective: To determine the effect of PPARα inhibition on the viability of cancer cells (e.g., MDA-MB-231 breast cancer stem cells).[8]
Materials:
-
GW6471 powder
-
DMSO (for stock solution)
-
MDA-MB-231 cells
-
Appropriate cell culture media and supplements (e.g., DMEM-F12)[8]
-
Cell viability assay kit (e.g., MTS or MTT)
-
96-well plates
Workflow:
Caption: Workflow for Cell Viability Assay with PPARα Antagonist.
Step-by-Step Procedure:
-
Prepare Stock Solution: Dissolve GW6471 in fresh DMSO to a concentration of 10 mM. Store at -20°C.[10]
-
Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a suitable density. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of GW6471 in culture media. A suggested starting range is 4 µM to 16 µM.[8] Include a vehicle-only control.
-
Incubation: Replace the media with the treatment or vehicle media and incubate for 72 hours.[8]
-
Cell Viability Assay: Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells in the GW6471-treated wells relative to the vehicle control. A dose-dependent decrease in viability would indicate an inhibitory effect of GW6471 on cell proliferation.[7]
Conclusion
The selection of a research tool to modulate PPARα activity requires careful consideration of the intended experimental outcome. This compound (Fenofibric Acid) is a PPARα agonist, suitable for studies aiming to activate the receptor and its downstream pathways. In contrast, GW6471 is a potent PPARα antagonist, ideal for experiments designed to inhibit the receptor's function. By understanding the distinct mechanisms and applications of these two compounds, researchers can ensure the precision and validity of their findings in the complex and vital field of PPARα research.
References
- 1. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Articles [globalrx.com]
- 4. This compound [stenutz.eu]
- 5. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of PPARα inhibition in head and neck paraganglioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Note: A Multi-pronged Strategy for Target Identification of 2-(4-Chlorophenyl)-2-methylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The deconvolution of small molecule targets is a critical step in drug discovery and chemical biology, transforming a compound with an interesting phenotype into a tool for understanding biological pathways and a lead for therapeutic development. This guide provides a comprehensive, technically detailed framework for the identification and validation of the molecular targets of 2-(4-Chlorophenyl)-2-methylpropanoic acid. Structurally reminiscent of fibrate drugs, this compound is hypothesized to interact with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). We present an integrated, multi-modal strategy beginning with hypothesis-driven validation and progressing to unbiased, proteome-wide discovery and subsequent orthogonal validation. This document details the causality behind experimental choices and provides step-by-step protocols for key methodologies, including biophysical binding assays, chemical proteomics using photo-affinity labeling, and cellular target engagement assays, ensuring a robust and self-validating workflow.
Introduction: From Chemical Structure to Biological Hypothesis
This compound belongs to a class of carboxylic acids that share structural motifs with fibrates, a class of amphipathic carboxylic acids used as hypolipidemic agents. Fibrates are known to exert their therapeutic effects primarily through the activation of PPARα, a ligand-activated transcription factor that plays a central role in lipid metabolism. This structural similarity forms the basis of our initial hypothesis: this compound is an agonist of PPARα.
However, relying solely on structural analogy is insufficient in modern drug discovery. Many compounds exhibit polypharmacology, interacting with multiple targets that can lead to both therapeutic effects and unforeseen side effects.[1] Therefore, a rigorous target identification process is essential. This guide outlines a logical flow from initial hypothesis testing to unbiased discovery, ensuring that both expected and novel targets are identified with high confidence.
Phase 1: Hypothesis-Driven Target Validation
The first phase directly tests the primary hypothesis of PPARα engagement using established, target-specific assays. Positive results in these assays provide initial validation and a strong foundation for broader discovery efforts.
Direct Biophysical Binding Analysis
The most direct way to test for an interaction is to measure the binding affinity between the compound and purified target protein. Surface Plasmon Resonance (SPR) is a label-free, real-time method ideal for quantifying such interactions.[2][3]
Rationale: SPR provides quantitative kinetic data (association and dissociation rates) and equilibrium binding constants (KD), offering high-confidence evidence of a direct physical interaction.[4] Immobilizing the protein and flowing the small molecule over the surface is a standard approach for this type of analysis.[5]
Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay
-
Protein Immobilization: Covalently immobilize purified, recombinant human PPARα protein onto a CM5 sensor chip via amine coupling to achieve a target density that provides a robust signal.
-
System Preparation: Equilibrate the system with a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to match the compound solvent.
-
Analyte Injection: Prepare a serial dilution of this compound (e.g., from 100 nM to 50 µM). Inject each concentration over the immobilized PPARα surface and a reference flow cell.
-
Data Acquisition: Monitor the change in response units (RU) in real-time. Include buffer-only injections for double referencing.
-
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Specificity Control: As a control, repeat the experiment with other PPAR isoforms (PPARγ, PPARδ) to assess binding selectivity.
| Parameter | Description | Exemplary Value for a "Hit" |
| KD (nM) | Equilibrium Dissociation Constant | < 10,000 nM |
| ka (M-1s-1) | Association Rate Constant | > 1 x 103 |
| kd (s-1) | Dissociation Rate Constant | < 1 x 10-2 |
Cell-Based Functional Activity
Demonstrating that the compound can engage and activate its putative target within a cellular context is a crucial next step. A PPARα transcription factor activity assay, often utilizing a luciferase reporter, can confirm functional agonism.[6][7]
Rationale: This assay moves beyond simple binding to measure a functional consequence—the activation of gene transcription downstream of the target. It confirms that the compound is cell-permeable and can induce the necessary conformational changes in PPARα to initiate signaling.[8]
Protocol 2: PPARα Luciferase Reporter Assay
-
Cell Culture & Transfection: Culture HEK293T or HepG2 cells. Co-transfect cells with two plasmids: one expressing a chimeric receptor with the PPARα ligand-binding domain fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression.[8]
-
Compound Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with a dose-response curve of this compound (e.g., 0.1 to 100 µM). Include a known PPARα agonist (e.g., fenofibric acid) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay). Plot the dose-response curve and calculate the EC50 value.
Phase 2: Unbiased Target Discovery via Chemical Proteomics
While Phase 1 tests a specific hypothesis, Phase 2 aims to identify all potential interacting proteins in an unbiased manner. This is crucial for uncovering novel mechanisms of action and identifying potential off-targets.[9][10] Affinity-based protein profiling (AfBP) using a bespoke chemical probe is the gold standard for this purpose.[11]
Rationale: This technique uses a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate or even in live cells.[12] To capture both strong and transient interactions, a photo-affinity probe is designed. This probe contains three key elements: the parent molecule for target recognition, a photo-reactive group (like a diazirine) that forms a covalent bond upon UV light exposure, and a reporter tag (like biotin) for enrichment.[13][14]
Caption: Workflow for Photo-Affinity Based Proteomics.
Protocol 3: Photo-Affinity Labeling and Proteomic Analysis
-
Probe Synthesis: Synthesize a photo-affinity probe derivative of this compound. A diazirine is a suitable photo-reactive group, and a short polyethylene glycol (PEG) linker can connect it to a biotin tag.[15][16]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 liver cells) to high density. Treat the cells with the photo-affinity probe (e.g., 1-10 µM) for a short period (e.g., 1 hour).
-
Competition Control: In a parallel sample, co-incubate the probe with a 100-fold excess of the original, unmodified this compound. This is a critical step for identifying specific binders.[11]
-
Photo-Crosslinking: Irradiate the cells with UV-A light (approx. 365 nm) on ice for 15-30 minutes to covalently link the probe to its binding partners.
-
Cell Lysis and Enrichment: Harvest and lyse the cells. Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.[17]
-
Washing and Elution: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins. Elute the captured proteins.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20] The mass spectrometer will fragment the peptides and generate spectra that can be used for identification.
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Sequest) to identify the proteins from the tandem mass spectra.[21] True targets will be significantly enriched in the probe-treated sample compared to the no-probe control and, most importantly, will show significantly reduced abundance in the competition control sample.
| Condition | Probe | Excess Competitor | UV Light | Expected Outcome for a True Target |
| Experiment | + | - | + | High Abundance |
| Competition Ctrl | + | + | + | Low / No Abundance |
| Background Ctrl | - | - | + | No Abundance |
Phase 3: Orthogonal Validation of Candidate Targets
Data from discovery proteomics is powerful but requires orthogonal validation to confirm the identified hits.[22][23] The Cellular Thermal Shift Assay (CETSA) is an ideal method for this, as it measures direct target engagement in intact cells without requiring any modification to the compound or the protein.[24]
Rationale: CETSA operates on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[25] This stabilization results in a higher melting temperature. By heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining, one can determine if the compound increased the target's thermal stability.[26][27]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 4: CETSA for Target Validation
-
Cell Treatment: Treat cultured cells (e.g., HepG2) with either the vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.[28]
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (e.g., PPARα and any novel hits from Phase 2) in each sample using Western Blotting or ELISA.
-
Data Analysis: For each temperature point, compare the amount of soluble target protein between the vehicle- and compound-treated groups. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift of the curve to the right for the compound-treated sample indicates target stabilization and confirms engagement.
Conclusion
The robust identification of a small molecule's biological targets is a cornerstone of modern chemical biology and drug development. The integrated workflow presented here provides a powerful, self-validating strategy to move from a structural hypothesis to high-confidence, proteome-wide target identification for this compound. By combining targeted biophysical and cell-based assays (Phase 1) with unbiased chemical proteomics (Phase 2) and orthogonal cellular validation (Phase 3), researchers can build a comprehensive understanding of the compound's mechanism of action, uncover novel biology, and confidently advance promising molecules through the development pipeline.
References
- 1. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 6. raybiotech.com [raybiotech.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 10. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of photoaffinity probes that target the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photoaffinity Compounds - Enamine [enamine.net]
- 17. protocols.io [protocols.io]
- 18. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and validation of protein targets of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 24. benchchem.com [benchchem.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for the Quantification of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
Introduction
2-(4-Chlorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development. As with any drug candidate, robust and reliable analytical methods for its quantification in various matrices are paramount for pharmacokinetic, toxicokinetic, and quality control studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the precise and accurate quantification of this compound.
These application notes are designed to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deeper understanding and facilitating method adaptation and troubleshooting. The protocols herein are grounded in established analytical principles and are designed to be self-validating systems, adhering to the standards outlined by the International Council for Harmonisation (ICH).
Analyte Overview
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₁ClO₂
-
Molecular Weight: 198.65 g/mol
-
Chemical Structure:
-
Features a carboxylic acid group, making it an acidic compound.
-
Contains a chlorophenyl group, which imparts hydrophobicity and a UV chromophore.
-
The presence of a chiral center at the C2 position means it exists as two enantiomers.
-
The chemical properties of this molecule, particularly its acidic nature and hydrophobicity, are key determinants in the selection of appropriate sample preparation and chromatographic techniques.
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC with UV detection is a widely accessible and robust technique for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The method's simplicity and reliability make it ideal for routine quality control analysis.
Causality of Methodological Choices
-
Reversed-Phase Chromatography: The analyte possesses a significant degree of hydrophobicity due to the chlorophenyl ring, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Acidified Mobile Phase: The carboxylic acid group on the analyte has a pKa value typical for this functional group (around 4-5). To ensure the analyte is in its neutral, protonated form, the mobile phase pH is maintained well below the pKa (e.g., pH 3). This suppresses the ionization of the carboxylic acid, leading to better retention, improved peak shape, and enhanced reproducibility on the reversed-phase column.
-
UV Detection: The presence of the aromatic chlorophenyl ring provides a strong UV chromophore, allowing for sensitive detection at wavelengths around 220-230 nm.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Standard of this compound.
2. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.[1] Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 10 µL.
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)
A summary of the key validation parameters is presented in the table below.
| Parameter | Acceptance Criteria | Typical Expected Performance |
| Specificity | No interference at the retention time of the analyte. | Baseline separation from excipients and degradation products. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Range | To be defined based on application. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2% Intermediate Precision (Inter-day) ≤ 3% | ≤ 1.5% ≤ 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, and flow rate. |
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the quantification of this compound in biological matrices such as plasma, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.
Workflow for LC-MS/MS Bioanalysis
References
Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing 2-(4-Chlorophenyl)-2-methylpropanoic acid
Abstract
This guide provides a detailed framework for the cellular characterization of 2-(4-Chlorophenyl)-2-methylpropanoic acid, a compound belonging to a class of molecules with potential activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are critical nuclear receptors involved in regulating lipid metabolism, glucose homeostasis, and inflammation, making them significant targets for therapeutic intervention in metabolic diseases.[1][2] This document outlines an integrated, multi-assay approach designed to deliver a robust profile of the compound's activity, potency, and potential toxicity in a cellular context. We will detail protocols for assessing cytotoxicity, quantifying specific PPAR subtype activation through dual-luciferase reporter assays, and measuring the downstream effects on target gene expression via RT-qPCR. The causality behind each experimental step is explained to provide a self-validating system for generating reliable and reproducible data.
Introduction and Mechanism of Action
This compound is structurally related to fibrate drugs, which are known to exert their therapeutic effects, such as lowering triglycerides, through the activation of PPARα.[2][3] Compounds with similar structures have demonstrated potent dual agonism for both PPARα and PPARγ. These PPARs function as ligand-activated transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This action modulates the transcription of genes crucial for fatty acid oxidation (PPARα) and adipocyte differentiation and insulin sensitivity (PPARγ).[1][4]
Given this mechanism, a comprehensive cellular assay workflow is essential to:
-
Determine the compound's potency (EC50) and selectivity for different PPAR subtypes.
-
Confirm the engagement of the PPAR pathway by measuring downstream gene regulation.
-
Establish a therapeutic window by evaluating cytotoxicity (CC50).
PPAR Signaling Pathway
The diagram below illustrates the general mechanism of PPAR activation.
References
- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR agonist - Wikipedia [en.wikipedia.org]
- 3. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the In Vivo Formulation of 2-(4-Chlorophenyl)-2-methylpropanoic acid
Abstract
This guide provides a detailed framework for the formulation of 2-(4-Chlorophenyl)-2-methylpropanoic acid, a compound with limited aqueous solubility, for in vivo preclinical studies. Recognizing that up to 90% of new drug candidates exhibit poor water solubility, this document emphasizes a systematic, science-driven approach to developing a safe and effective vehicle to ensure maximal and reproducible systemic exposure in animal models.[1] We will explore the critical interplay between the compound's physicochemical properties and various formulation strategies, including co-solvents, pH modification, and lipid-based systems. Detailed protocols for vehicle preparation, compound solubilization, and essential quality control measures are provided to ensure the formulation's integrity, stability, and suitability for administration.
Introduction: The Challenge of Poor Solubility in Preclinical Research
The effective evaluation of novel chemical entities (NCEs) in preclinical models is fundamentally dependent on achieving adequate systemic exposure. A significant hurdle in modern drug discovery is the prevalence of poorly water-soluble compounds, which are often classified as Biopharmaceutics Classification System (BCS) class II or IV.[2][3][4] For these compounds, oral absorption is typically limited by the dissolution rate in the gastrointestinal tract, leading to low and variable bioavailability.[2][5] This variability can obscure the true dose-response relationship in pharmacodynamic and toxicological studies, making it difficult to assess a compound's potential.[5]
This compound is a carboxylic acid derivative with physicochemical properties that suggest it falls into this challenging category. The goal of preclinical formulation is to develop a delivery system that enhances the solubility and absorption of the test article in a safe and reproducible manner.[1][6] This application note will guide the researcher through a logical workflow, from understanding the compound's characteristics to selecting and preparing an appropriate dosing vehicle.
Physicochemical Characterization of this compound
A thorough understanding of the compound's properties is the foundation of any successful formulation strategy.[4] Key characteristics for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | [7][8] |
| Molecular Weight | 198.65 g/mol | [8][9] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 116-127 °C | [7][9] |
| Aqueous Solubility | Slightly soluble | [9] |
| Organic Solvent Solubility | Soluble in many organic solvents like ethanol and ether. | [9] |
| Chemical Class | Carboxylic Acid | [10] |
The compound's low aqueous solubility and acidic nature (due to the carboxylic acid group) are the primary factors guiding formulation development. Its solubility in organic solvents suggests that co-solvent systems may be a viable approach.
Formulation Development Strategy: A Stepwise Approach
Given the properties of this compound, a multi-pronged strategy should be employed to identify an optimal vehicle. The general goal is to create a formulation that keeps the drug in a solubilized state throughout its transit in the gastrointestinal tract.[11]
Diagram: Formulation Strategy Workflow
This diagram outlines the decision-making process for selecting an appropriate formulation vehicle.
Caption: Workflow for selecting a suitable in vivo formulation vehicle.
Strategy 1: pH-Adjusted Aqueous Solutions
Since the compound is a carboxylic acid, its solubility is expected to increase significantly at a pH above its pKa. By deprotonating the carboxylic acid to its more soluble carboxylate salt form, an aqueous solution may be achievable.
-
Rationale: This is often the simplest approach for ionizable compounds. The goal is to raise the pH of the vehicle to increase the solubility of the acidic compound.
-
Causality: Increasing the pH of the vehicle (e.g., using a buffer or a base like NaOH) will shift the equilibrium towards the ionized, more water-soluble salt form of the carboxylic acid.
-
Considerations: The final pH of the formulation must be physiologically tolerable for the chosen route of administration (typically pH 5-9 for oral dosing).[12] There is a risk of the compound precipitating out of solution in the acidic environment of the stomach upon oral administration.
Strategy 2: Co-solvent Systems
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[5]
-
Rationale: this compound is soluble in organic solvents. A blend of a non-aqueous solvent with water can create a vehicle with sufficient solubilizing power.
-
Common Co-solvents: Polyethylene glycol (PEG) 300 or 400, propylene glycol (PG), ethanol, and N,N-Dimethylacetamide (DMA) are frequently used in preclinical studies.[1][13]
-
Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, making it more favorable for the lipophilic drug to dissolve.
-
Considerations: The concentration of organic solvents must be kept within safe limits to avoid toxicity in the test animals.[12] The potential for the drug to precipitate upon dilution with aqueous physiological fluids after dosing is a critical concern.
Strategy 3: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[14][15][16] These formulations present the drug in a solubilized state, which can enhance absorption.[11]
-
Rationale: LBDDS can improve oral bioavailability by presenting the drug in a dissolved form, facilitating absorption through the lymphatic system, and potentially avoiding first-pass metabolism.[11][15]
-
Types of Lipid Formulations:
-
Causality: The drug remains dissolved in the lipid core as it transits the GI tract. The formulation's interaction with bile salts and digestive processes helps maintain solubility and promotes absorption.[5]
-
Considerations: The complexity of these formulations requires more extensive development and characterization. Excipient compatibility and stability are paramount.[16]
Experimental Protocols
Disclaimer: All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[7]
Protocol 1: Preparation of a pH-Adjusted Aqueous Vehicle (Target: 5 mg/mL)
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in purified water as a suspending agent.
-
Initial Slurry: Weigh 50 mg of this compound and add it to 8 mL of the 0.5% HPMC solution. Stir to create a uniform slurry.
-
pH Adjustment: While stirring, slowly add 1N sodium hydroxide (NaOH) dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Solubilization: Continue adding NaOH until the compound is fully dissolved and the pH is stable (target pH 7.0-8.0).
-
Final Volume: Adjust the final volume to 10 mL with the 0.5% HPMC solution.
-
Quality Control: Visually inspect for clarity and absence of particulates. Measure and record the final pH.
Protocol 2: Preparation of a Co-Solvent Vehicle (Target: 10 mg/mL)
-
Vehicle Preparation: Prepare a vehicle consisting of 40% PEG 400, 10% Ethanol, and 50% Purified Water (v/v/v).
-
Solubilization Step 1 (Organic Phase): Weigh 100 mg of this compound. Add it to a mixture of 4 mL of PEG 400 and 1 mL of Ethanol. Vortex or sonicate until the compound is fully dissolved.
-
Solubilization Step 2 (Aqueous Phase): Slowly add 5 mL of purified water to the organic phase while continuously stirring or vortexing.
-
Final Formulation: A clear solution should be formed. If any precipitation occurs, the formulation is not suitable at this concentration.
-
Quality Control: Inspect for clarity. Assess the physical stability by observing the solution for 1-2 hours for any signs of precipitation.
Diagram: Co-Solvent Formulation Protocol
Caption: Step-by-step workflow for preparing a co-solvent vehicle.
Quality Control and Stability
Ensuring the quality of the final formulation is a critical step before in vivo administration.[18][19] The quality control department plays a vital role in verifying that each batch meets specifications.[20]
| QC Test | Specification | Rationale |
| Appearance | Clear solution, free of visible particulates. | Ensures complete dissolution and prevents administration of undissolved compound. |
| pH | Within a physiologically acceptable range (e.g., 5.0 - 9.0). | Minimizes potential irritation at the site of administration.[12] |
| Purity/Concentration | ±10% of the target concentration. | Guarantees accurate dosing. Techniques like HPLC can be used for verification.[19][20] |
| Short-Term Stability | No precipitation or change in appearance over the expected duration of use (e.g., 4-8 hours). | Confirms that the formulation remains stable from preparation through the final dose administration.[21] |
It is highly recommended to prepare formulations fresh daily to minimize risks associated with chemical or physical instability.[6]
Conclusion and Recommendations
The successful in vivo evaluation of this compound hinges on the development of a robust and reproducible formulation. Due to its poor aqueous solubility and acidic nature, a simple aqueous suspension is unlikely to provide adequate exposure. We recommend a tiered screening approach starting with pH modification. If this proves insufficient or raises concerns about precipitation in vivo, a co-solvent system (e.g., PEG 400-based) should be investigated. For compounds that are particularly challenging, lipid-based systems offer a powerful but more complex alternative. Each formulation must be rigorously evaluated for solubility, stability, and physiological compatibility before use in animal studies. This systematic approach provides the best opportunity to accurately characterize the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. altasciences.com [altasciences.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. admescope.com [admescope.com]
- 7. chembk.com [chembk.com]
- 8. This compound [stenutz.eu]
- 9. This compound: Properties, Uses, Safety Data & Supplier Information - Buy High Purity Chemicals China [chlorobenzene.ltd]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modern Approaches to Quality Assurance of Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 20. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 21. Quality Control of Liposomes - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)-2-methylpropanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in optimizing their synthetic protocols and improving yields.
Introduction: The Importance of this compound
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to fibrate drugs used to treat hyperlipidemia. Achieving a high yield of this compound is essential for the economic viability and efficiency of the overall drug manufacturing process. However, its synthesis can be fraught with challenges, including low conversion rates, formation of impurities, and difficulties in product isolation. This guide is designed to address these common issues with practical, evidence-based solutions.
Overview of Common Synthetic Routes
Several synthetic pathways are commonly employed to produce this compound. Understanding these provides context for the troubleshooting section.
-
Route A: Friedel-Crafts Acylation followed by Haloform Reaction: This popular route involves the acylation of chlorobenzene with isobutyryl chloride, followed by a haloform reaction on the resulting ketone.[1]
-
Route B: Oxidation of a Precursor Alcohol: This method involves the synthesis of 2-(4-chlorophenyl)-2-methylpropan-1-ol, which is then oxidized to the desired carboxylic acid.[2][3]
-
Route C: Grignard Reaction with Carbon Dioxide: This pathway utilizes a Grignard reagent prepared from a suitable chloro- or bromo-substituted precursor, which is then carboxylated using solid carbon dioxide (dry ice).[4]
Each route has its own set of potential pitfalls. The following sections will address specific problems you may encounter.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis.
FAQ 1: Low Overall Yield
Question: I'm consistently getting a low yield of my final product. What are the most likely causes and how can I fix them?
Answer: Low yield is a multifaceted problem that can arise at any stage of the synthesis. Let's break it down by the most common synthetic routes.
If you are using Route A (Friedel-Crafts Acylation & Haloform Reaction):
-
Problem in Friedel-Crafts Step: The Friedel-Crafts acylation is sensitive to several factors.[5]
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Ensure it is fresh and handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Moisture will deactivate the catalyst.
-
Deactivated Substrate: The chloro- group on chlorobenzene is deactivating, which can make the Friedel-Crafts reaction sluggish.[6] Ensure you are using a sufficient excess of the catalyst (stoichiometric amounts are often required as the product ketone complexes with the catalyst) and consider slightly elevated temperatures to drive the reaction to completion.[7]
-
Incorrect Stoichiometry: An insufficient amount of the acylating agent (isobutyryl chloride) will naturally lead to low conversion. Use a slight excess (1.1-1.2 equivalents) to ensure full consumption of the chlorobenzene.
-
-
Problem in Haloform Step: The haloform reaction converts the methyl ketone to the carboxylate.[8]
-
Incomplete Reaction: The reaction requires a strong base (like NaOH or KOH) and a halogen (like Br₂ or Cl₂). Ensure you are using a sufficient excess of both reagents. The reaction can be slow; ensure adequate reaction time and temperature.[9]
-
Side Reactions: Aldol condensation of the starting ketone can occur under basic conditions, leading to byproducts. This can be minimized by adding the ketone slowly to the cooled base/halogen solution.
-
If you are using Route B (Oxidation of a Precursor Alcohol):
-
Incomplete Oxidation: The oxidation of a primary alcohol to a carboxylic acid can sometimes stop at the aldehyde stage.[10]
-
Choice of Oxidant: Mild oxidants may not be strong enough for full conversion. Use a strong oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[2]
-
Reaction Conditions: Ensure the reaction is run for a sufficient amount of time. With KMnO₄, the reaction is often performed under basic conditions, followed by an acidic workup.[2] For Jones oxidation, ensure the reaction is not prematurely quenched.
-
If you are using Route C (Grignard Reaction):
-
Failure to Form the Grignard Reagent: This is a very common issue.
-
Moisture: Grignard reagents are highly reactive towards protic sources, especially water. All glassware must be oven-dried, and all solvents must be anhydrous.
-
Passive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Gently crush the magnesium turnings in a mortar and pestle before use or activate them with a small crystal of iodine or 1,2-dibromoethane.
-
-
Quenching of the Grignard Reagent:
-
The Grignard reagent is a very strong base and will be destroyed by any acidic protons. It cannot be used with carboxylic acids directly.[11][12] Ensure your starting material is an aryl halide.
-
During carboxylation, ensure the dry ice is crushed and in large excess. Condensation of atmospheric water onto the cold dry ice can quench the Grignard reagent. Perform the addition of the Grignard solution to the dry ice quickly.
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to help diagnose the cause of low yield.
Caption: Troubleshooting decision tree for low yield.
FAQ 2: Product Purity Issues
Question: My final product is impure. I'm seeing unexpected peaks in my NMR/GC-MS. What are the likely impurities?
Answer: The nature of the impurity heavily depends on the synthetic route.
-
Isomeric Impurities: If starting from a Friedel-Crafts reaction, you may form ortho- and meta-acylated isomers in addition to the desired para- product. While the para- product is typically major due to sterics, separation can be challenging.
-
Solution: Purification by recrystallization is often effective. A patent for a similar compound, 2-(4-bromophenyl)-2-methylpropanoic acid, notes that careful control of reaction conditions can improve regioselectivity.[13] Try running the Friedel-Crafts reaction at a lower temperature to favor the thermodynamically more stable para isomer.
-
-
Unreacted Starting Material: If the reaction is incomplete, you will have leftover starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full conversion before workup.
-
-
Aldehyde Impurity (from Route B): If the oxidation of the precursor alcohol is incomplete, you will have the corresponding aldehyde as an impurity.
-
Solution: Use a stronger oxidizing agent or prolong the reaction time. The aldehyde can be difficult to separate from the carboxylic acid. A bisulfite wash during workup can sometimes help remove residual aldehyde.
-
-
Byproducts from Haloform Reaction: The haloform reaction can sometimes lead to other carboxylation products if there are other enolizable protons in the molecule. For the typical precursor, this is less of an issue, but it is a consideration for more complex starting materials.[14]
FAQ 3: Difficulty with Product Isolation and Purification
Question: I'm having trouble isolating my product after the reaction workup. What's the best way to purify this compound?
Answer: this compound is a solid at room temperature. The primary methods for purification are extraction and recrystallization.
-
Acid-Base Extraction: This is a highly effective method to separate your acidic product from neutral or basic impurities.
-
After the reaction is complete, quench and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). Your carboxylic acid product will be deprotonated to form a water-soluble carboxylate salt and move into the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities (like unreacted starting material).
-
Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2-4M HCl) until the pH is ~2. Your product will precipitate out as a solid.
-
Filter the solid, wash it with cold water, and dry it under vacuum.
-
-
Recrystallization: This is the best method for removing isomeric impurities and achieving high purity.
-
Choose a suitable solvent system. A mixture of a solvent in which the compound is soluble when hot and insoluble when cold is ideal. Common systems for carboxylic acids include ethanol/water, toluene, or hexane/ethyl acetate mixtures.
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Optimization Strategies & Data
To maximize yield, a systematic approach to optimizing reaction parameters is recommended. Below is a table summarizing key parameters and their impact, based on established chemical principles.
| Parameter | Route A (Friedel-Crafts) | Route B (Oxidation) | Route C (Grignard) | Causality & Rationale |
| Temperature | 0°C to RT (can be heated) | Varies with oxidant | RT for formation; <0°C for carboxylation | Lower temps in FC can improve selectivity. Grignard formation is exothermic. Carboxylation must be cold to prevent side reactions. |
| Solvent | CS₂, Dichloromethane | Acetone, Water, DMF | Diethyl ether, THF (anhydrous) | Solvents must be inert to reaction conditions. For Grignard, anhydrous conditions are critical to prevent quenching.[4] |
| Catalyst/Reagent Stoichiometry | >1 eq. AlCl₃ | Catalytic or Stoichiometric | >1 eq. Mg | FC requires stoichiometric Lewis acid due to product complexation.[7] Grignard requires excess Mg to ensure full conversion of the halide. |
| Reaction Time | 2-24 hours | 1-12 hours | 1-4 hours | Monitor by TLC/GC. Incomplete reactions are a primary cause of low yield. |
Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation & Haloform Reaction
This protocol is a representative example. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-one
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel.
-
Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Addition: Add chlorobenzene (1.0 eq.) to the flask. Slowly add isobutyryl chloride (1.1 eq.) dropwise from the addition funnel over 30 minutes, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of chlorobenzene.
-
Workup: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
Step 2: Synthesis of this compound (Haloform Reaction)
-
Setup: In a flask, prepare a solution of sodium hydroxide (4 eq.) in water and cool to 0°C.
-
Halogen: Slowly add bromine (3.3 eq.) or calculate the equivalent for bleach (NaOCl) solution.
-
Addition: Dissolve the crude ketone from Step 1 in a minimal amount of a co-solvent like THF or dioxane and add it dropwise to the cold hypobromite solution.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. The reaction is complete when the yellow color of the bromine fades and the bromoform byproduct separates as a dense oil.
-
Workup: Quench any excess halogen with a small amount of sodium bisulfite solution. Extract the mixture with ether to remove the bromoform byproduct.
-
Isolation: Cool the remaining aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation_of_primary_alcohols_to_carboxylic_acids [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. leah4sci.com [leah4sci.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.cn]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Haloform reaction - Wikipedia [en.wikipedia.org]
- 9. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 10. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 14. Haloform Reaction [organic-chemistry.org]
Technical Support Center: 2-(4-Chlorophenyl)-2-methylpropanoic Acid Solution Stability
Introduction
Welcome to the technical support guide for 2-(4-Chlorophenyl)-2-methylpropanoic acid. This document is intended for researchers, chemists, and formulation scientists who are utilizing this compound in their work. As a substituted arylpropionic acid, its stability in solution can be influenced by a variety of factors including pH, solvent choice, temperature, and light exposure. This guide provides answers to frequently asked questions and in-depth troubleshooting protocols to help you diagnose and resolve common stability challenges, ensuring the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound solutions.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties is the first step in troubleshooting. Key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 198.65 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 116-127 °C | [1][2][4] |
| Water Solubility | Slightly soluble | [1] |
| Organic Solvent Solubility | Soluble in common organic solvents like ethanol and ether. | [1] |
Q2: My solution of this compound has turned cloudy after preparation. What is the likely cause?
A2: Cloudiness or precipitation is most often due to solubility issues, which are typically pH-dependent for carboxylic acids.[5] The compound is a weak acid and is significantly less soluble in its neutral (protonated) form than in its ionized (deprotonated) salt form. If you are using an aqueous buffer, the pH of the solution may be too close to or below the compound's pKa, causing it to precipitate.
Immediate Actions:
-
Check the pH: Measure the pH of your solution.
-
Adjust pH: If the pH is acidic, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH. The compound should redissolve as it converts to its more soluble carboxylate salt. Carboxylic acids are deprotonated by bases to form carboxylate anions, which are resonance-stabilized and typically more soluble in aqueous media.[5]
-
Consider Solvent: If working in a non-aqueous system, the solvent may have a low polarity. Consider using a more polar organic solvent or a co-solvent system.[1]
Q3: What is the best way to store stock solutions of this compound to ensure long-term stability?
A3: For optimal stability, stock solutions should be stored under conditions that minimize potential degradation. Based on the compound's structure and general chemical principles, follow these guidelines:
-
Temperature: Store solutions at low temperatures, typically 2-8°C or frozen at -20°C for longer-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Photodegradation can be a concern for aromatic compounds.
-
pH: If in an aqueous buffer, maintain a pH where the compound is chemically stable and soluble (typically neutral to slightly basic, but this should be confirmed with stability studies).
-
Container: Use well-sealed, inert containers (e.g., glass or polypropylene) to prevent solvent evaporation and contamination.[1]
Q4: I'm observing a gradual loss of compound concentration in my assay over time. What are the potential chemical degradation pathways?
A4: The primary degradation pathways for compounds like this, especially under stress conditions, include hydrolysis, oxidation, and photolysis.[6]
-
Hydrolysis: While the carboxylic acid group itself is stable against hydrolysis, if there are any ester or amide impurities from the synthesis, they could hydrolyze under acidic or basic conditions.[6][7]
-
Oxidation: The aromatic ring and the tertiary carbon holding the carboxyl group could be susceptible to oxidative degradation, especially in the presence of peroxides, metal ions, or high-energy light.[7]
-
Photolysis: Aromatic chlorides can be susceptible to photolytic cleavage upon exposure to UV light. The ICH Q1B guideline provides a framework for photostability testing.[8]
A systematic investigation, such as a forced degradation study, is the best way to identify the specific pathway affecting your experiments.
Section 2: In-Depth Troubleshooting Guides
This section provides systematic approaches and detailed protocols for investigating and resolving complex stability issues.
Guide 2.1: Systematic Investigation of Potency Loss or Unexpected Impurity Formation
If you are experiencing inconsistent assay results, loss of the main compound peak in your chromatogram, or the appearance of new peaks, a structured investigation is necessary. This guide uses a decision-tree approach to identify the root cause.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the source of instability.
Caption: Troubleshooting Decision Tree for Stability Issues.
Guide 2.2: Protocol for a Rapid Forced Degradation Study
A forced degradation or "stress testing" study is a powerful tool to rapidly identify the likely degradation pathways and products of a drug substance.[9][10] This information is crucial for developing stability-indicating analytical methods and designing robust formulations.[9]
Objective:
To subject a solution of this compound to various stress conditions (acid, base, oxidation, heat, light) and analyze the outcomes to understand its degradation profile. A degradation of 5-20% is generally considered suitable for method development purposes.[8]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant, optional) or a UV lamp
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear glass vial. Prepare a "control" sample diluted with water only.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Take 2 mL of the control sample and place it in an oven at 60°C.
-
Photolytic Stress: Take 2 mL of the control sample, place it in a clear vial, and expose it to a light source (as per ICH Q1B guidelines if available). Prepare a "dark control" by wrapping an identical sample in foil and placing it alongside.
-
-
Incubation: Store all samples (except thermal) at room temperature. Monitor the samples at time points (e.g., 2, 8, 24 hours). The goal is to achieve detectable degradation without consuming the entire parent compound. If no degradation occurs at room temperature, the hydrolysis and oxidation samples can be gently heated (e.g., 50-60°C).[8]
-
Sample Quenching and Analysis:
-
Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, the initial (T=0) sample, and the control samples by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH 3) is often a good starting point for such molecules.[11][12]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify: Note which conditions produced new peaks (degradants) or caused a significant reduction in the main peak area.
-
Quantify: Calculate the percentage of degradation for the parent compound.
-
Mass Balance: If possible, assess the mass balance by summing the area of the parent peak and all degradant peaks. This helps ensure all major degradation products are being detected.
-
Expected Outcomes & Interpretation Table
| Stress Condition | Common Observation | Implication for Stability |
| Acid (0.1 M HCl) | Minimal to no degradation. | The compound is likely stable in acidic conditions. Carboxylic acids are generally inert in acidic media.[13] |
| Base (0.1 M NaOH) | Potential for degradation if susceptible functional groups are present as impurities. | The molecule itself should be stable, but basic conditions can reveal the presence of hydrolyzable impurities.[7] |
| Oxidation (3% H₂O₂) | Significant degradation with one or more new peaks. | The molecule is susceptible to oxidation. Antioxidants may be required in the formulation. |
| Thermal (60°C) | Slow degradation. | Indicates a need for controlled storage temperatures to ensure shelf-life. Heat can promote various reactions like decarboxylation.[7] |
| Photolytic (UV/Vis Light) | Degradation observed compared to the dark control. | The molecule is light-sensitive. Light-protective packaging and handling are required. |
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Information - Buy High Purity Chemicals China [chlorobenzene.ltd]
- 2. chembk.com [chembk.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound [stenutz.eu]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. biomedres.us [biomedres.us]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
Technical Support Center: 2-(4-Chlorophenyl)-2-methylpropanoic Acid Assay Troubleshooting
Welcome to the technical support resource for the bioanalysis of 2-(4-Chlorophenyl)-2-methylpropanoic acid (CPMPA) and related acidic compounds. As a carboxylic acid and a known metabolite of fibrate drugs like bezafibrate, the quantitative analysis of CPMPA in biological matrices such as plasma and urine presents several unique challenges.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) to directly address common sources of assay interference and provide actionable troubleshooting strategies.
Our approach is grounded in explaining the fundamental causes of these issues—from sample extraction to final detection—enabling you to build robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Sample Preparation & Analyte Recovery
Question: Why am I observing low and inconsistent recovery of CPMPA from plasma samples using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Answer:
Low recovery of acidic drugs like CPMPA is a frequent challenge stemming from their chemical properties and interactions within the biological matrix.[4] The key is to control the ionization state of the carboxylic acid group and disrupt protein binding.
Core Principle: Analyte Ionization
CPMPA is an acidic compound. Its solubility in organic versus aqueous solvents is highly dependent on pH.
-
At Neutral or High pH (pH > pKa): The carboxylic acid is deprotonated (COO-), making the molecule charged and highly water-soluble. It will not partition efficiently into a nonpolar organic solvent during LLE.
-
At Low pH (pH < pKa): The carboxylic acid is protonated (COOH), making the molecule neutral and significantly more soluble in organic solvents.
Troubleshooting Protocol for Low Recovery:
-
pH Adjustment (Critical Step): Before extraction, acidify your plasma sample to a pH of 3–4 using a dilute acid like formic acid or phosphoric acid.[4] This ensures CPMPA is in its neutral, protonated form, maximizing its affinity for organic solvents in LLE or non-polar retention in reversed-phase SPE.[4]
-
Solvent Selection for LLE: If using LLE, standard solvents like hexane may be too non-polar. Use a more polar, water-immiscible solvent such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like hexane/ethyl acetate (e.g., 80:20 v/v) to improve partitioning. The recovery of 28 acidic drugs from water and plasma was found to be effective with various solvents including diethyl ether and chloroform.[5]
-
SPE Sorbent Choice & Methodology:
-
Reversed-Phase (e.g., C8, C18): This is a common choice. After acidifying the sample (Load step), wash the cartridge with a weak organic solvent (e.g., 5% methanol in acidified water) to remove polar interferences. Elute CPMPA with a high-percentage organic solvent like methanol or acetonitrile.
-
Polymeric Sorbents (e.g., HLB, MCX): Modern polymeric sorbents can offer superior performance.[6] Mixed-mode cation-exchange (MCX) columns can be used to extract acidic, neutral, and basic drugs sequentially.[7] For acidic drugs, a nonpolar extraction is often a suitable alternative to anion exchange.[4]
-
-
Disrupting Protein Binding: CPMPA, like many acidic drugs, can bind to plasma proteins (e.g., albumin). Pre-treating the sample with an organic solvent like acetonitrile (protein precipitation) before LLE or SPE can release the bound drug, significantly improving recovery.[1]
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Analyte released by denaturing proteins with organic solvent (e.g., Acetonitrile).[1] | Simple, fast, inexpensive. | "Dirty" extract, high risk of matrix effects and ion suppression.[6] | High-throughput screening, initial method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between aqueous (plasma) and immiscible organic phases based on pH and polarity. | Cleaner extracts than PPT, good for removing salts and phospholipids. | Can be labor-intensive, requires solvent optimization. | Removing highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent.[6] | Provides the cleanest extracts, high concentration factor, reduces matrix effects. | More expensive, requires method development (sorbent, wash/elute solvents). | High-sensitivity assays requiring minimal matrix interference. |
Category 2: Chromatographic Performance
Question: My CPMPA peak in the HPLC chromatogram is broad, tailing, or splitting. How can I fix this?
Answer:
Poor peak shape for acidic compounds is almost always related to secondary ionic interactions with the stationary phase or issues with the mobile phase pH.[8]
Core Principle: Silanol Interactions & pH Control
Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become deprotonated (Si-O-) and interact ionically with any remaining ionized CPMPA (COO-), causing peak tailing.[8][9]
Troubleshooting Protocol for Poor Peak Shape:
-
Mobile Phase pH Optimization: The most critical parameter is the mobile phase pH. To ensure CPMPA is fully protonated (neutral) and does not interact with silanols, maintain a mobile phase pH around 3.0 using an additive like 0.1% formic acid.[10] This suppresses the ionization of both the analyte and the residual silanols, leading to sharp, symmetrical peaks.
-
Check for Mass Overload: Injecting too much analyte can saturate the column, leading to fronting or tailing peaks.[8][11] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you are overloading the column.
-
Eliminate System Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening.[8] Ensure you are using tubing with the smallest possible internal diameter and length. Check that all fittings are correctly installed and not creating extra space.
-
Consider Metal Interactions: Carboxylic acids can chelate with trace metals in the HPLC system (e.g., stainless steel frits, column hardware), causing peak tailing and signal loss.[12] If pH optimization doesn't solve the issue, consider using a metal-free or PEEK-lined column and system components.[11][12]
Visualization: Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for diagnosing and fixing peak tailing.
Category 3: LC-MS/MS Detection
Question: I'm seeing significant signal variability and ion suppression for CPMPA, especially in early-eluting peaks. What is the cause and how can I mitigate it?
Answer:
This is a classic case of matrix effects, a major challenge in LC-MS/MS bioanalysis.[13] Ion suppression occurs when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's source, reducing its signal.[14][15][16]
Core Principle: Ionization Competition
In electrospray ionization (ESI), analytes must be converted into gas-phase ions to be detected. If high concentrations of other compounds (e.g., salts, phospholipids from plasma) elute from the HPLC at the same time as your analyte, they compete for the available charge and droplet surface area in the ESI source.[16] This reduces the ionization efficiency of your analyte, leading to a suppressed (lower) signal.
Troubleshooting Protocol for Ion Suppression:
-
Diagnose the Problem (Post-Column Infusion): To confirm ion suppression, perform a post-column infusion experiment.[14]
-
Continuously infuse a standard solution of CPMPA directly into the MS via a T-junction placed after the HPLC column.
-
Inject a blank, extracted plasma sample onto the column.
-
You will observe a steady, high baseline signal from the infused CPMPA. Any dips or drops in this baseline correspond to regions where matrix components are eluting and causing suppression.[14]
-
-
Improve Chromatographic Separation: The easiest fix is often to adjust your HPLC gradient to move the CPMPA peak away from the suppression zones (which are often at the beginning of the run where phospholipids elute).[14] Increase the initial organic content or lengthen the gradient to provide better separation from these interferences.
-
Enhance Sample Cleanup: If chromatography changes are insufficient, improve your sample preparation.
-
Switch from Protein Precipitation to a more rigorous method like SPE, which is much more effective at removing phospholipids and salts.[6]
-
Use specialized SPE cartridges (e.g., those with a phospholipid removal sorbent) for the cleanest possible extracts.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for unavoidable matrix effects is to use a SIL-IS (e.g., CPMPA-d4). This standard is chemically identical to the analyte but has a different mass. It will co-elute perfectly and experience the exact same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate and precise quantification.[17]
Visualization: Experimental Workflow for Mitigating Ion Suppression
Caption: Workflow for addressing LC-MS/MS ion suppression.
References
- 1. oatext.com [oatext.com]
- 2. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS-based metabolomics: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. sielc.com [sielc.com]
- 10. epa.gov [epa.gov]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. zefsci.com [zefsci.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. youtube.com [youtube.com]
- 16. providiongroup.com [providiongroup.com]
- 17. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(4-Chlorophenyl)-2-methylpropanoic Acid Dosage for Cell Culture Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)-2-methylpropanoic acid. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to facilitate the effective use of this compound in your cell culture systems. Our goal is to empower you with the knowledge to optimize your experimental design, ensuring reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound?
A1: While direct studies on this compound are limited, its structural characteristics strongly suggest potential roles as a modulator of inflammatory and metabolic pathways. The presence of the propionic acid moiety is a hallmark of many nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] Furthermore, compounds with similar structures, often referred to as "fibrates," are known to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid and glucose metabolism.[3][4] Therefore, it is plausible that this compound may exert its effects through one or both of these pathways.
Q2: What is a suitable starting concentration range for my initial experiments?
A2: For a novel compound with a presumed mechanism of action related to inflammation or metabolic regulation, it is advisable to screen a broad concentration range. A typical starting point would be a logarithmic dilution series from 1 nM to 100 µM. This wide range will help in identifying the optimal concentration window for the desired biological effect while also revealing potential cytotoxicity at higher concentrations.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For instance, a 10 mM stock solution in DMSO is a common starting point. To maintain the stability of the compound, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. When preparing your working concentrations, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.
Q4: I am observing precipitation of the compound in my culture medium. What should I do?
A4: Precipitate formation can be due to several factors, including the compound's solubility limit in the medium, the concentration of the solvent, or interactions with media components.[1] To troubleshoot this, you can try pre-warming the medium before adding the compound solution.[1] It is also crucial to ensure that the final solvent concentration is as low as possible. If precipitation persists, you may need to lower the working concentration of the compound or consider using a different solvent if compatible with your cell line.
Q5: My results are inconsistent between experiments. What could be the cause?
A5: Inconsistent results are often a sign of compound instability or variability in experimental conditions.[1] Ensure that you are using freshly prepared dilutions from a properly stored stock solution for each experiment. It is also important to maintain consistency in cell seeding density, incubation times, and passage number of the cells, as these factors can influence the cellular response to the compound.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Biological Activity | - Ineffective concentration range.- Compound instability in culture medium.- Cell line is not responsive to the compound's mechanism of action. | - Test a broader concentration range (e.g., up to 100 µM).- Prepare fresh working solutions for each experiment and minimize the time the compound is in the medium if it is found to be unstable.- Select a cell line known to be responsive to NSAIDs or PPAR agonists. |
| High Cell Death/Cytotoxicity | - The compound is cytotoxic at the tested concentrations.- The solvent (e.g., DMSO) concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value.- Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Variability in Dose-Response Curve | - Inaccurate serial dilutions.- Edge effects in multi-well plates.- Inconsistent cell seeding. | - Use precise pipetting techniques for serial dilutions.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation.- Ensure a homogenous cell suspension before seeding.[5] |
| Unexpected Phenotypic Changes | - Off-target effects of the compound.- The compound is affecting cell cycle or other fundamental cellular processes. | - Use orthogonal assays to confirm the primary mechanism of action.- Perform cell cycle analysis or other relevant functional assays to investigate unexpected effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Assay
This protocol will help you determine the effective concentration range of this compound for your specific cell line and assay.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Reagents for your specific functional assay (e.g., ELISA for cytokine detection, reporter gene assay for PPAR activity)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treat the cells with the different concentrations of the compound.
-
Incubate for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).
-
Perform your functional assay to measure the biological response.
-
Analyze the data by plotting the response against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol is essential to determine the concentration at which this compound becomes toxic to your cells.
Materials:
-
Cells treated with a range of concentrations of this compound (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
After the desired incubation period with the compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the cytotoxic concentration 50 (CC50).
Visualizations
Caption: Workflow for Dose-Response and Cytotoxicity Testing.
Caption: Putative Signaling Pathways of the Compound.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
Welcome to the technical support center for the crystallization of 2-(4-Chlorophenyl)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the crystallization of this compound. As your Senior Application Scientist, I have structured this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring a deeper understanding of your crystallization processes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing and troubleshooting its crystallization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 198.65 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 116-118 °C | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in many organic solvents like ethanol and ether. | [1] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound, providing potential causes and actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[4] This is a frequent challenge in the crystallization of organic compounds and can lead to low purity and difficulty in handling.
Causality and Troubleshooting Workflow:
dot digraph "Oiling_Out_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} "Workflow for troubleshooting oiling out."
In-depth Explanation:
-
Rapid Cooling: Fast cooling rates can lead to a high degree of supersaturation, where the solute molecules do not have sufficient time to orient themselves into a crystal lattice, instead aggregating as a disordered, liquid phase.
-
High Concentration: If the concentration of the solute is too high, the solution may become saturated at a temperature above the melting point of the impure compound, causing it to separate as a liquid.
-
Impurities: The presence of impurities can depress the melting point of the compound and interfere with crystal nucleation and growth, promoting oiling out.[5]
-
Solvent Choice: A solvent that is too "good" (i.e., the compound is highly soluble) can make crystallization difficult and prone to oiling out.
Issue 2: Poor or No Crystal Formation Upon Cooling
Sometimes, even after complete dissolution and cooling, no crystals form, or the yield is disappointingly low.
Potential Causes and Solutions:
-
Cause: Insufficient Supersaturation. This is often due to using too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity, add a few drops of the solvent back until the solution is clear again, then allow it to cool slowly.
-
-
Cause: Solution is Supersaturated but Nucleation is Inhibited.
-
Solution 1: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding. Introduce a few small crystals of the pure compound (seed crystals) into the cooled solution. This provides a template for further crystal growth.
-
Solution 3: Reduce Temperature Further. If crystals do not form at room temperature, cool the flask in an ice-water bath.
-
Issue 3: Crystals are Colored or Appear Impure
The presence of colored impurities can be a common issue, affecting the quality of the final product.
Potential Causes and Solutions:
-
Cause: Colored Impurities from the Reaction Mixture.
-
Solution: Activated Charcoal Treatment. Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The activated charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be cautious not to use an excessive amount of charcoal as it can also adsorb the desired compound, reducing the yield.
-
-
Cause: Incomplete Removal of Mother Liquor.
-
Solution: Proper Washing. After collecting the crystals by vacuum filtration, wash them with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on its chemical structure (an aromatic carboxylic acid), and data from similar compounds, good starting points for solvent screening include:
-
Single-Solvent Systems:
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
-
Two-Solvent (Mixed) Systems:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Heptane
-
A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in a variety of solvents to identify a suitable candidate or a pair of miscible solvents for a two-solvent recrystallization.[6]
Q2: How can I determine the purity of my crystallized product?
Several analytical techniques can be employed to assess the purity of your this compound crystals:
-
Melting Point Analysis: A sharp melting point range close to the literature value (116-118 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. An RP-HPLC method can be developed to separate the target compound from any process-related impurities or degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and detect the presence of impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[8]
Q3: What are the potential process-related impurities I should be aware of?
While specific impurities depend on the synthetic route, for compounds of this nature, potential impurities could include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomeric Impurities: Depending on the synthetic strategy, ortho- and meta-substituted isomers may be formed. For example, in the synthesis of a similar compound, 2-(4-bromophenyl)-2-methylpropanoic acid, the presence of the 3-bromo isomer was a significant issue.[9][10]
-
By-products: Products from side reactions.
-
Degradation Products: The compound may degrade under certain conditions (e.g., high heat, extreme pH).
Q4: Is polymorphism a concern for this compound?
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Recommended)
This protocol is a general procedure based on established recrystallization techniques and is a good starting point for optimizing the crystallization of this compound.
Materials:
-
Crude this compound
-
Selected solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Aim to use the minimum amount of hot solvent necessary to create a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Precipitation: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization (Recommended)
This method is useful when no single solvent has the ideal solubility characteristics.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is soluble (e.g., Acetone)
-
A "poor" solvent in which the compound is insoluble, but is miscible with the "good" solvent (e.g., Hexane)
-
Standard recrystallization glassware
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., Acetone).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Information - Buy High Purity Chemicals China [chlorobenzene.ltd]
- 2. This compound | CAS 6258-30-6 [matrix-fine-chemicals.com]
- 3. This compound [stenutz.eu]
- 4. benchchem.com [benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 11. Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Gateway: Purification of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(4-Chlorophenyl)-2-methylpropanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving high purity for this compound. Drawing from established chemical principles and field experience, this guide provides in-depth troubleshooting, detailed protocols, and logical workflows to streamline your purification efforts.
Section 1: Understanding the Core Challenge - Common Impurities
A successful purification strategy begins with a thorough understanding of the potential impurities. For this compound, the primary challenges often stem from structurally similar compounds introduced during synthesis.
Q: What are the most common impurities I should anticipate when synthesizing this compound?
A: The impurity profile is heavily dependent on the synthetic route, but the most prevalent impurities are typically positional isomers and unreacted starting materials. For instance, in syntheses involving electrophilic aromatic substitution (e.g., Friedel-Crafts type reactions or halogenation of a phenyl precursor), the main contaminants are the ortho- and meta-chloro isomers: 2-(2-Chlorophenyl)-2-methylpropanoic acid and 2-(3-Chlorophenyl)-2-methylpropanoic acid.
Causality: The directing effects of the substituent groups on the aromatic ring during synthesis are never perfectly selective. This invariably leads to the formation of a mixture of isomers. These isomers often share very similar physical properties (solubility, polarity) with the desired para-isomer, making them particularly difficult to separate using standard techniques like crystallization. This difficulty is well-documented in related chemical systems, such as the brominated analog, where separation by simple crystallization is described as "cumbersome" due to similar solubility profiles[1][2].
Caption: Common impurity profile for this compound.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purification. However, its success is highly dependent on solvent selection and the nature of the impurities.
Q: How do I select the right solvent for recrystallizing this compound?
A: The ideal solvent should dissolve the compound completely when hot but poorly when cold. For carboxylic acids, which have both a polar head (the carboxyl group) and a nonpolar body (the chlorophenyl ring), solvent systems that can accommodate both properties often work best. This frequently means using a binary solvent mixture.
Expert Insight: A good starting point is a mixture of an alcohol (like methanol or ethanol) and water. The alcohol solubilizes the compound, while water acts as an anti-solvent, reducing solubility upon cooling to induce crystallization. Patents describing the purification of the bromo-analog have successfully used aqueous methanol to increase purity from 94.4% to 99.2%[3]. Always use the minimum amount of hot solvent necessary to fully dissolve the solid to ensure maximum recovery upon cooling.
| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Methanol/Water | ~65-100 | High | Excellent choice. Methanol dissolves the compound, and water is added dropwise to the hot solution until turbidity appears, then redissolved with a few drops of methanol. |
| Ethanol/Water | ~78-100 | High | Similar to methanol/water, but ethanol's lower volatility can be safer. |
| Toluene | 111 | Low | Can be effective, especially for removing more polar impurities. The aromatic nature of toluene interacts well with the chlorophenyl ring. |
| Heptane/Ethyl Acetate | ~77-98 | Low/Medium | A classic nonpolar/polar mixture. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. |
Q: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of forming a crystal lattice, the compound separates as a liquid phase. This is common with lower-purity materials, as impurities can depress the melting point.
Troubleshooting Steps:
-
Add More Solvent: The most immediate fix is to add more of the primary (solubilizing) hot solvent to decrease the saturation level.
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can promote slow, ordered crystal growth.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Re-evaluate Your Solvent System: The polarity difference in your solvent mixture may be too large. Try a more miscible pair.
Q: My final product purity is still low after recrystallization. What's the next step?
A: If one round of recrystallization is insufficient, it's likely because the impurities have very similar solubility to your target compound (e.g., positional isomers). You have two primary options:
-
Perform a Second Recrystallization: Sometimes, a second pass using the same or a different solvent system can further enrich the product.
-
Move to Chromatography: If isomers are the issue, recrystallization may never achieve the desired purity. Column chromatography is the logical next step as it separates based on differences in interaction with a stationary phase, not just solubility.
Section 3: Navigating Chromatographic Purification
When recrystallization falls short, column chromatography provides a more powerful method for separating closely related compounds.
Q: When should I choose column chromatography over recrystallization?
A: Opt for column chromatography when:
-
You need to separate compounds with very similar solubility profiles, such as positional isomers.
-
The impurities are present in a significant quantity (>10-15%).
-
You require very high purity (>99.5%) for applications like reference standard generation or final API polishing.
Q: What is a good starting solvent system (mobile phase) for silica gel chromatography?
A: Silica gel is a polar stationary phase. Therefore, a less polar mobile phase will cause your compound to elute more slowly, while a more polar mobile phase will speed up elution. Given that this compound is a carboxylic acid, it is quite polar and can streak on silica gel.
Expert Recommendation:
-
Suppress Ionization: Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your mobile phase. This keeps the carboxylic acid protonated, preventing it from forming a salt with the silica and leading to sharp, well-defined peaks.
-
Start with a Low-Polarity System: A good starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Begin with a low concentration of the polar component (e.g., 9:1 or 4:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent ratio.
Section 4: Advanced Strategies for High-Purity Material
Q: Crystallization and chromatography are failing to remove a stubborn impurity. Is there another way?
A: Yes. When direct purification methods are ineffective, a common advanced strategy is to temporarily derivatize the molecule, purify the derivative, and then reverse the reaction to recover the pure target compound.
Field-Proven Method: Esterification-Distillation-Hydrolysis This approach is particularly effective for separating the target acid from non-acidic impurities or from acids with different boiling points in their ester form. This exact strategy has been proposed for the bromo-analog of your compound[1][2].
-
Esterification: Convert the impure carboxylic acid mixture to a more volatile derivative, typically the methyl or ethyl ester, using a standard method like Fischer esterification (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
-
Purification: The resulting esters often have different boiling points and can be separated by distillation under reduced pressure. Alternatively, the esters may have different polarity profiles, making them easier to separate by chromatography than the parent acids.
-
Hydrolysis: After isolating the pure ester, hydrolyze it back to the carboxylic acid using standard aqueous base (e.g., NaOH or KOH) followed by an acidic workup.
Section 5: Detailed Experimental Protocols
Protocol 1: Recrystallization from Aqueous Methanol
This protocol is a robust starting point for achieving >98% purity.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add Hot Solvent: In a separate beaker, heat methanol to its boiling point (~65°C) on a hot plate. Add the minimum amount of hot methanol to the Erlenmeyer flask required to completely dissolve the crude solid.
-
Induce Saturation: While stirring the hot solution, add hot deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Re-clarify: Add 1-2 more drops of hot methanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote larger crystal formation, you can insulate the flask.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 methanol/water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Analysis of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for the analysis of 2-(4-chlorophenyl)-2-methylpropanoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice for challenges encountered during experimental analysis.
Pathway and Compound Overview
This compound is the principal active metabolite of the lipid-lowering drug bezafibrate.[1] Bezafibrate is a fibrate drug that acts as a pan-agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid and glucose metabolism.[2][3] Understanding the metabolic fate of bezafibrate, and specifically the behavior of its active metabolite, is critical for pharmacokinetic, toxicokinetic, and clinical efficacy studies.
The primary metabolic pathway for bezafibrate in humans involves hydrolysis of the parent ester to form this compound, followed by further conjugation and hydroxylation. The majority of the administered dose is excreted renally.[4] Within 48 hours, approximately 95% of a radiolabelled dose is recovered in the urine, with about 50% as unchanged bezafibrate, 25% as a glucuronide conjugate of the metabolite, and the rest as other metabolites.[4]
Metabolic Degradation Pathway of Bezafibrate
Caption: Metabolic pathway of Bezafibrate to its active metabolite and subsequent conjugates.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analytical challenges in studying this compound.
Q1: Why is LC-MS/MS the preferred technique for analyzing this compound in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6]
-
Sensitivity: It can detect the very low concentrations of drugs and metabolites often found in biological fluids like plasma or urine.[6][7]
-
Selectivity: The use of tandem mass spectrometry (MS/MS) with techniques like Selected Reaction Monitoring (SRM) allows for the precise detection of the target analyte even in a complex biological matrix, minimizing interference from endogenous compounds.[8]
-
Versatility: LC-MS/MS can simultaneously quantify the parent drug (bezafibrate) and its various metabolites in a single analytical run.
Q2: What are the main challenges in sample preparation for this acidic drug from plasma?
A2: The primary challenges involve efficiently extracting the analyte from the complex plasma matrix while minimizing interferences.
-
Protein Binding: Like many drugs, bezafibrate and its metabolite are highly protein-bound in plasma (94-96%).[4] This requires a disruption step to release the analyte before extraction. Common methods include protein precipitation with organic solvents (e.g., acetonitrile, methanol) or acids (e.g., perchloric acid, formic acid).[9][10]
-
Matrix Effects: Biological matrices like plasma contain numerous endogenous components (salts, lipids, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as matrix effect.[5][7][11] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[7]
-
Analyte Properties: As an acidic drug, this compound requires specific pH conditions for optimal extraction. For non-polar or reversed-phase solid-phase extraction (SPE), the sample should be acidified to neutralize the carboxylic acid group, promoting its retention on the sorbent.[12]
Q3: How can I minimize matrix effects during my analysis?
A3: Minimizing matrix effects is crucial for reliable quantification. A multi-pronged approach is most effective:
-
Effective Sample Cleanup: Move beyond simple protein precipitation. Use more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components, particularly phospholipids.[7]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to ensure the analyte elutes in a "clean" region of the chromatogram, away from co-eluting matrix components.[5][13] Poor retention on the column is a major cause of matrix effects.[5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., bezafibrate-d4) is the ideal internal standard.[14] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively compensating for matrix effects and improving accuracy.
-
Ionization Source Optimization: Fine-tune parameters on the mass spectrometer's electrospray ionization (ESI) source. Sometimes, reducing the flow rate can mitigate the degree of ion suppression.
Analytical Workflow and Protocol
This section provides a typical workflow and a detailed protocol for the extraction and analysis of this compound from human plasma using SPE and LC-MS/MS.
General Analytical Workflow
Caption: Standard bioanalytical workflow for quantification of drug metabolites in plasma.
Detailed Protocol: SPE-LC-MS/MS
Objective: To quantify this compound in human plasma.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Reference standards of the analyte and a suitable internal standard (e.g., bezafibrate-d4)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Water (Type I, 18.2 MΩ·cm)
-
Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa)[12]
2. Sample Preparation: Solid-Phase Extraction (SPE)
Causality: This polymeric SPE protocol is designed for acidic drugs. Acidification protonates the analyte, increasing its retention on the non-polar sorbent, while the wash steps remove polar interferences and salts.[12]
-
Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly.
-
Pre-treatment: Add 200 µL of 1% formic acid in water to the plasma sample. Vortex for 10 seconds. This step disrupts protein binding and acidifies the sample.[12][15]
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through at a flow rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
Causality: A C18 column provides good reversed-phase retention for this moderately non-polar molecule. The acidic mobile phase ensures the analyte remains protonated for good peak shape. Negative ion mode is chosen because the carboxylic acid group readily loses a proton to form a [M-H]⁻ ion.[8][16]
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C18, e.g., Sunfire C18, 2.1x50mm, 3.5µm[14] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[14] |
| Gradient | Start at 40% B, increase to 95% B over 3 min, hold, re-equilibrate |
| Injection Volume | 5 µL[14] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[16] |
| Analyte MRM | Example: Precursor [M-H]⁻ → Product Ion |
| IS MRM | Example: Precursor [M-H]⁻ → Product Ion |
Note: Specific MRM transitions must be optimized by infusing a standard solution of the analyte and internal standard.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete protein binding disruption.2. Sub-optimal pH during SPE loading.3. Incomplete elution from SPE cartridge.4. Analyte degradation. | 1. Ensure thorough mixing after adding acid/solvent for protein precipitation/disruption.2. Verify the pH of the sample/acid mixture is at least 2 pH units below the analyte's pKa to ensure it is fully protonated.[12]3. Test a stronger elution solvent (e.g., methanol with 2% ammonium hydroxide) or increase elution volume.4. Check analyte stability in the matrix and during processing steps. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.2. Incompatibility between reconstitution solvent and mobile phase.3. Secondary interactions on the column. | 1. Replace the analytical column or use a guard column.2. Ensure the reconstitution solvent is weaker than or equal in strength to the initial mobile phase.3. Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a single ionic state. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation.2. Severe, variable matrix effects.[7]3. Clogged or dirty MS ion source. | 1. Automate sample preparation steps if possible. Ensure consistent timing and volumes.2. Implement a more rigorous cleanup (e.g., switch from protein precipitation to SPE). Use a stable isotope-labeled internal standard.3. Perform routine cleaning and maintenance of the MS source as per manufacturer's guidelines. |
| No Analyte Peak Detected | 1. Incorrect MRM transition settings.2. MS source is not optimized.3. Severe ion suppression.4. Analyte not eluting from the column. | 1. Verify and optimize MRM transitions by infusing a pure standard solution.2. Tune the instrument for the specific analyte.3. Perform a post-column infusion experiment to identify regions of ion suppression and adjust chromatography accordingly.[13]4. Check for sufficient organic content in the mobile phase gradient to elute the compound. |
References
- 1. Bezafibrate. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. abbvie.ca [abbvie.ca]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. oatext.com [oatext.com]
- 15. agilent.com [agilent.com]
- 16. vliz.be [vliz.be]
Technical Support Center: Refining Experimental Conditions for 2-(4-Chlorophenyl)-2-methylpropanoic acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 2-(4-Chlorophenyl)-2-methylpropanoic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. This document is designed to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems that may arise during your experiment. Each entry follows a "Problem -> Cause -> Solution" format to quickly guide you from observation to resolution.
Question 1: My reaction yield is consistently low when synthesizing via hydrolysis of 2-(4-chlorophenyl)-2-methylpropanenitrile. What's going wrong?
Answer:
Low yield in the hydrolysis of the nitrile precursor is a frequent issue, typically stemming from incomplete reaction or the formation of a stable intermediate.
Probable Causes & Solutions:
-
Incomplete Hydrolysis: The conversion of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate. Under insufficiently harsh conditions (e.g., low temperature, inadequate reaction time, or dilute acid/base), the reaction can stall at the amide stage.
-
Solution: Increase the severity of the reaction conditions. If using acidic hydrolysis (e.g., with aqueous H₂SO₄ or HCl), increase the acid concentration and/or the reaction temperature (reflux). For basic hydrolysis (e.g., with NaOH or KOH), ensure a sufficient molar excess of the base is used and extend the reflux time.[1][2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile and intermediate amide spots are no longer visible.
-
-
Steric Hindrance: The quaternary carbon adjacent to the nitrile group (a neopentyl-type position) presents significant steric hindrance. This slows down the nucleophilic attack of water or hydroxide ions on the nitrile carbon, making the reaction sluggish compared to less substituted nitriles.
-
Side Reactions: While less common for this specific substrate, under excessively harsh or uncontrolled conditions, decomposition of the starting material or product can occur.
-
Solution: Employ a stepwise increase in temperature. Begin the reflux gently and incrementally increase the heat while monitoring the reaction mixture for any signs of decomposition (e.g., significant color change to dark brown or black).
-
Question 2: I've isolated my product, but analytical data (NMR/IR) shows a significant amount of 2-(4-chlorophenyl)-2-methylpropanamide. How do I remove it?
Answer:
The presence of the amide is a clear indicator of incomplete hydrolysis. While you can attempt to purify the mixture, it is often more efficient to complete the reaction.
Probable Cause & Solution:
-
Cause: As discussed in the previous question, the reaction was stopped prematurely, leaving the stable amide intermediate.
-
Solution 1 (Re-subject to Hydrolysis): The most effective solution is to re-subject the entire crude mixture to the hydrolysis conditions. Redissolve the product in the acidic or basic solution and continue to reflux for several more hours, monitoring by TLC until the amide is consumed.
-
Solution 2 (Purification): If the amount of amide is minor, it may be possible to separate it from the desired carboxylic acid via extraction.
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the less acidic amide remains in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with a strong acid (e.g., 3M HCl) until the pH is ~2. The carboxylic acid will precipitate out.[3]
-
Extract the pure carboxylic acid back into an organic solvent or collect the precipitate by filtration.
-
Question 3: I am attempting a Grignard-based synthesis by reacting 4-chlorophenylmagnesium bromide with CO₂. The reaction fails to initiate or gives a very low yield.
Answer:
Grignard reactions are notoriously sensitive to atmospheric conditions and reagent purity. Failure is almost always due to the presence of water or other protic sources.
Probable Causes & Solutions:
-
Wet Glassware/Reagents: Grignard reagents are extremely strong bases and will be instantly quenched by water.[4] Any trace of moisture in the reaction flask, condenser, dropping funnel, solvent, or on the magnesium turnings will prevent the reaction from starting.
-
Solution: All glassware must be rigorously dried, either in an oven overnight (>100 °C) or by flame-drying under a stream of inert gas (nitrogen or argon) immediately before use.[5] The solvent (typically anhydrous diethyl ether or THF) must be freshly distilled from a suitable drying agent or purchased as an anhydrous grade and handled under inert gas.[6]
-
-
Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.[4]
-
Solution: Activate the magnesium before adding the bulk of the halide. Methods include:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under inert gas) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) to the flask. The iodine reacts with the magnesium surface, cleaning it and facilitating the initiation of the Grignard formation.[6] A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
-
Premature Quenching: If the Grignard reagent forms but the yield of carboxylic acid is low, it may be reacting with atmospheric CO₂ or moisture before your intended addition of dry ice.
-
Solution: Maintain a positive pressure of inert gas throughout the reaction. For the carboxylation step, use a large excess of freshly crushed dry ice (solid CO₂). Pour the Grignard solution directly onto the dry ice rather than adding the dry ice to the solution.[7] This ensures the Grignard reagent is always in the presence of a high concentration of CO₂.
-
Question 4: My final product is an oil or a sticky solid that is difficult to handle and purify. How can I obtain a crystalline material?
Answer:
Obtaining a solid product is crucial for effective purification. This issue usually points to residual solvent or the presence of impurities that are inhibiting crystallization.
Probable Cause & Solution:
-
Cause: Impurities, even in small amounts, can disrupt the crystal lattice formation, resulting in an "oiling out" phenomenon. Residual solvent can also plasticize the solid.
-
Solution (Recrystallization): Recrystallization is the definitive method for purifying the final product and obtaining a crystalline solid. The key is selecting an appropriate solvent system.[8][9]
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly at room temperature.[8] For this compound, a mixed solvent system is often effective.
-
Recommended Protocol: A hexane/acetone or ethanol/water system is a good starting point.[10] Dissolve the crude product in a minimum amount of the "good" solvent (e.g., hot acetone or ethanol). Then, slowly add the "poor" solvent (e.g., hexane or water) at an elevated temperature until the solution becomes faintly cloudy. Add a few more drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[10]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful batch.[9]
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to prepare this compound? A: The most common and scalable laboratory methods are the hydrolysis of 2-(4-chlorophenyl)-2-methylpropanenitrile and the carboxylation of a 4-chlorophenyl Grignard reagent with carbon dioxide.[7][11] Oxidation of the corresponding primary alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol, is also a viable route, though it requires an additional synthetic step to prepare the alcohol precursor.[12]
Q: How can I best confirm the purity and identity of my final product? A: A combination of techniques is recommended for full characterization:
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impure compounds exhibit a depressed and broad melting point range.[9]
-
NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. The spectra should show the correct chemical shifts, integration values, and splitting patterns for all protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity, often showing a single major peak for the desired compound.
Q: Are there any specific safety precautions I should take during synthesis? A: Yes. Standard laboratory safety practices, including the use of a fume hood, safety glasses, gloves, and a lab coat, are mandatory.
-
Grignard Reaction: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby. The reaction can be exothermic and should be cooled with an ice bath.[6]
-
Hydrolysis: Concentrated acids and bases are highly corrosive. Handle them with extreme care and appropriate personal protective equipment.
-
Nitriles: Organic nitriles can be toxic. Avoid inhalation and skin contact.
Detailed Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 2-(4-chlorophenyl)-2-methylpropanenitrile
This protocol describes a robust method for converting the nitrile precursor to the desired carboxylic acid using acidic hydrolysis.
Materials:
-
2-(4-chlorophenyl)-2-methylpropanenitrile
-
Sulfuric acid (70% aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-(4-chlorophenyl)-2-methylpropanenitrile (1.0 eq) and a 70% aqueous solution of sulfuric acid (5-10 volumes).
-
Heat the mixture to reflux using a heating mantle. The reaction is slow due to steric hindrance; allow it to reflux for 18-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), checking for the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts in a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Proceed with purification by recrystallization (see Protocol 2).
Protocol 2: Purification by Two-Solvent Recrystallization
This protocol provides a reliable method for obtaining high-purity crystalline product.[10]
Materials:
-
Crude this compound
-
Acetone (Reagent grade)
-
Hexane (Reagent grade)
-
Erlenmeyer flasks, hot plate, ice bath, Buchner funnel, vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Gently heat the flask on a hot plate and add a minimal amount of hot acetone dropwise, swirling until the solid is just dissolved.
-
While the solution is still hot, slowly add hexane dropwise until you observe a persistent cloudiness (turbidity).
-
Add a few more drops of hot acetone to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Data Presentation
Table 1: Comparison of Recrystallization Solvent Systems
| Solvent System | "Good" Solvent (Dissolves) | "Poor" Solvent (Anti-solvent) | Expected Purity (HPLC) | Notes |
| Hexane/Acetone | Acetone | Hexane | >98.5% | Excellent for removing non-polar impurities. Good yield recovery.[10][13] |
| Ethanol/Water | 95% Ethanol | Deionized Water | >99.0% | Effective for removing polar impurities. May require careful addition of water to avoid oiling out.[10] |
| Toluene | Toluene (Hot) | Toluene (Cold) | >98.0% | Single-solvent system. Can be effective but may require seeding to initiate crystallization. |
Visualized Workflows and Logic
References
- 1. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101585763B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Oxidation_of_primary_alcohols_to_carboxylic_acids [chemeurope.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison between 2-(4-Chlorophenyl)-2-methylpropanoic acid, a compound of interest due to its structural similarity to known therapeutic agents, and Bezafibrate, a well-established pan-PPAR agonist used in the management of dyslipidemia. While Bezafibrate's pharmacological profile is extensively documented, this compound remains a less characterized molecule, primarily recognized as a synthetic intermediate. This guide will explore the known attributes of Bezafibrate as a benchmark to hypothesize the potential biological activities of this compound and to outline the experimental frameworks required to validate these hypotheses.
Section 1: Physicochemical and Structural Comparison
A fundamental comparison begins with the physicochemical properties of both molecules. While sharing a core propanoic acid moiety, their substitutions lead to differences in molecular weight, polarity, and spatial conformation, which are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Bezafibrate |
| Molecular Formula | C₁₀H₁₁ClO₂ | C₁₉H₂₀ClNO₄ |
| Molecular Weight | 198.64 g/mol | 361.82 g/mol |
| Structure | A simple chlorophenyl-substituted propanoic acid. | A more complex structure with a 4-chlorobenzoyl amide linkage. |
| Functional Class | Carboxylic Acid | Fibric Acid Derivative, Carboxylic Acid Amide |
The structural simplicity of this compound makes it an intriguing candidate for fragment-based drug design and as a foundational structure for more complex derivatives. Bezafibrate's more extended structure, in contrast, is known to facilitate its interaction with the ligand-binding domains of multiple PPAR isoforms.
Section 2: Mechanism of Action - Established vs. Hypothesized
The primary mechanism of action for fibrates like Bezafibrate is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression in lipid and glucose metabolism.
Bezafibrate: A Pan-PPAR Agonist
Bezafibrate is distinguished as a pan-agonist, activating all three PPAR isoforms: α, γ, and δ. This broad activity spectrum contributes to its comprehensive effects on lipid and glucose metabolism.
-
PPARα Activation: Primarily in the liver, muscle, and vascular tissues, this leads to increased expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins. It also downregulates apolipoprotein C-III, an inhibitor of lipoprotein lipase, and stimulates fatty acid oxidation.
-
PPARγ and PPARδ Activation: These actions contribute to improved insulin sensitivity and modulation of glucose metabolism.
The activation cascade initiated by Bezafibrate is illustrated below:
This compound: A Hypothesized PPARα Agonist
Given its structural resemblance to clofibric acid, the active metabolite of clofibrate, it is plausible to hypothesize that this compound may also function as a PPARα agonist. The key structural features supporting this hypothesis are the carboxylic acid head and the substituted aromatic ring, which are common to many PPAR ligands. However, without experimental validation, its activity, potency, and selectivity remain speculative.
Section 3: Comparative Efficacy and Biological Effects
Bezafibrate: Clinical Profile
Clinical studies have consistently demonstrated the efficacy of Bezafibrate in treating dyslipidemia.
| Parameter | Effect of Bezafibrate |
| Triglycerides | Significant reduction (30-50%) |
| LDL-Cholesterol | Moderate reduction (up to 20%) |
| HDL-Cholesterol | Significant increase (5-15%) |
| Glucose Metabolism | Improved glucose tolerance and decreased HbA1c levels |
| Inflammation | Reduction in fibrinogen levels |
This compound: Potential Effects
If this compound is indeed a PPARα agonist, it would be expected to primarily impact triglyceride levels and, to a lesser extent, HDL-C. Its simpler structure might lead to higher selectivity for PPARα over other isoforms, potentially resulting in a more focused lipid-lowering effect with fewer off-target effects compared to a pan-agonist like Bezafibrate. However, it may lack the beneficial effects on glucose metabolism conferred by PPARγ activation.
Section 4: Experimental Protocols for Hypothesis Validation
To ascertain the biological activity of this compound, a series of in vitro and cellular assays are necessary.
Protocol 1: In Vitro PPARα Transactivation Assay
This assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene.
Objective: To determine the dose-dependent activation of PPARα by this compound.
Materials:
-
HEK293T or HepG2 cell line
-
PPARα expression plasmid
-
PPRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Luciferase assay system
-
This compound and Bezafibrate (as a positive control)
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10⁴ cells/well.
-
Transfection: Co-transfect cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with a serum-free medium containing serial dilutions of this compound or Bezafibrate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC₅₀ value.
A Comparative Analysis of 2-(4-Chlorophenyl)-2-methylpropanoic Acid Derivatives: Probing Anti-Inflammatory and Immunomodulatory Activities
In the relentless pursuit of novel therapeutic agents, the structural modification of established pharmacophores remains a cornerstone of medicinal chemistry. The 2-arylpropionic acid scaffold, the backbone of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, continues to be a fertile ground for the development of new entities with improved efficacy and safety profiles. This guide provides a comprehensive comparative analysis of derivatives of 2-(4-Chlorophenyl)-2-methylpropanoic acid, with a particular focus on their anti-inflammatory and immunomodulatory potential.
This in-depth technical guide moves beyond a simple recitation of facts, delving into the causality behind experimental design and the interpretation of performance data. We will explore the synthesis, in vivo anti-inflammatory activity, and cytokine modulation of key derivatives, providing researchers, scientists, and drug development professionals with a robust framework for understanding the structure-activity relationships within this promising class of compounds.
The Rationale for Derivatization: Beyond Cyclooxygenase Inhibition
The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] However, the non-selective inhibition of both COX-1 and COX-2 isoforms is associated with well-documented gastrointestinal and cardiovascular side effects.[2] Modern drug design strategies, therefore, aim to develop derivatives with enhanced selectivity for the inducible COX-2 isozyme, which is predominantly expressed at sites of inflammation.[3]
Furthermore, recent research has illuminated the immunomodulatory potential of certain NSAID derivatives, which can influence the production of key cytokines involved in the inflammatory response, such as tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta 1 (TGF-β1).[4][5] This opens up new avenues for therapeutic intervention, moving beyond simple prostaglandin synthesis inhibition to a more nuanced modulation of the immune response. This guide will explore derivatives of this compound that exemplify these advanced design strategies.
Comparative Performance Analysis: A Focus on Pyrrole-Containing Derivatives
Our comparative analysis will center on two notable pyrrole-containing derivatives of this compound, designated here as Compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid) and Compound 3e (2-[3-Acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid).[4][6] The incorporation of the pyrrole moiety is a strategic design choice, inspired by the structure of the selective COX-2 inhibitor celecoxib, with the goal of enhancing COX-2 selectivity and exploring novel immunomodulatory effects.[4]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
A well-established and validated method for evaluating the in vivo anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rats.[4][6] This assay provides a quantitative measure of a compound's ability to reduce acute inflammation.
The following table summarizes the in vivo anti-inflammatory activity of Compounds 3f and 3e in comparison to the well-known NSAID, diclofenac.
| Compound | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference |
| Compound 3f | 10 | 2 | Not significant | [4] |
| 20 | 2 | Significant (p = 0.001) | [4] | |
| 40 | 2 | Not significant | [4] | |
| 10 (14 days) | 2, 3, 4 | Significant (p < 0.001) | [4] | |
| 20 (14 days) | 2, 3, 4 | Significant (p < 0.001) | [4] | |
| 40 (14 days) | 2, 3, 4 | Significant (p < 0.001) | [4] | |
| Compound 3e | 10 | 2 | Not significant | [6] |
| 20 | 2 | Not significant | [6] | |
| 40 | 2 | Significant | [6] | |
| 10 (14 days) | 2, 3, 4 | Significant | [6] | |
| 20 (14 days) | 2, 3, 4 | Significant | [6] | |
| 40 (14 days) | 2, 3, 4 | Significant | [6] | |
| Diclofenac | 25 | 2, 3, 4 | Significant | [4][6] |
Analysis of In Vivo Data:
The experimental data reveals a compelling narrative. Both Compound 3f and 3e exhibit modest anti-inflammatory activity upon a single administration, with only higher doses showing a significant effect.[4][6] However, after repeated administration over 14 days, both derivatives demonstrate potent and sustained anti-inflammatory activity, comparable to that of diclofenac.[4][6] This delayed onset of significant efficacy is a characteristic often observed with selective COX-2 inhibitors and suggests a mechanism that may involve cumulative effects or modulation of gene expression.[4]
Immunomodulatory Effects: Cytokine Profiling
To delve deeper into the mechanism of action beyond COX inhibition, the effect of Compound 3f on key pro- and anti-inflammatory cytokines was investigated in a lipopolysaccharide (LPS)-induced systemic inflammation model.[4]
| Cytokine | Treatment | Effect | Significance | Reference |
| TNF-α | Compound 3f (40 mg/kg, 14 days) | Decreased serum levels | p = 0.032 | [4] |
| TGF-β1 | Compound 3f (single and repeated doses) | Increased serum levels | p = 0.002 and p = 0.045 | [4] |
| IL-10 | Compound 3f (single and repeated doses) | No significant change | - | [4] |
Interpretation of Cytokine Data:
The significant reduction in the pro-inflammatory cytokine TNF-α following repeated treatment with Compound 3f provides strong evidence of its immunomodulatory potential.[4] Perhaps more intriguingly, the marked elevation of the anti-inflammatory cytokine TGF-β1 suggests a unique mechanism that actively promotes the resolution of inflammation.[4] The lack of effect on IL-10 indicates a selective modulation of cytokine pathways.[4] This dual action of suppressing pro-inflammatory mediators while upregulating anti-inflammatory ones positions these derivatives as promising candidates for the treatment of chronic inflammatory conditions.
The Underlying Mechanism: A Dual Approach
The observed anti-inflammatory and immunomodulatory effects of these this compound derivatives can be attributed to a likely dual mechanism of action.
Caption: Dual mechanism of action of the derivatives.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)
The synthesis of the pyrrole-containing derivatives is a critical first step. The following is a representative synthetic protocol.
Caption: Synthetic workflow for Compound 3f.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-phenylpropanoic acid and 1-(4-chlorophenyl)-butane-1,3-dione in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate duration as determined by reaction monitoring (e.g., thin-layer chromatography).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol outlines the procedure for evaluating the in vivo anti-inflammatory activity of the synthesized derivatives.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, reference drug, and test compound groups at various doses). Administer the test compounds or vehicle intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method for determining the in vitro inhibitory activity of the derivatives against COX-1 and COX-2.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) in an appropriate buffer.
-
Incubation: In a 96-well plate, add the enzyme, the test compound at various concentrations, and a chromogenic substrate. Pre-incubate the mixture at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength at regular intervals using a microplate reader. The rate of change in absorbance is proportional to the COX activity.
-
Calculation of IC50: Plot the percentage of COX inhibition against the logarithm of the test compound concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion and Future Directions
The comparative analysis of this compound derivatives, particularly the pyrrole-containing compounds, highlights a promising strategy for the development of novel anti-inflammatory agents. The data strongly suggests that these derivatives possess potent anti-inflammatory properties, likely mediated by a dual mechanism of selective COX-2 inhibition and immunomodulation.
The observed upregulation of the anti-inflammatory cytokine TGF-β1 is a particularly noteworthy finding that warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in this immunomodulatory effect. Additionally, a broader range of derivatives should be synthesized and evaluated to establish a more comprehensive structure-activity relationship, with the ultimate goal of identifying lead candidates with optimized efficacy and an improved safety profile for the treatment of a spectrum of inflammatory disorders.
References
- 1. japsonline.com [japsonline.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]
- 6. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-(4-Chlorophenyl)-2-methylpropanoic Acid: A Replicate Study Design and Comparative Analysis
For researchers, scientists, and drug development professionals navigating the landscape of metabolic and inflammatory research, the selection of appropriate molecular tools is paramount. This guide provides an in-depth technical analysis of 2-(4-Chlorophenyl)-2-methylpropanoic acid, the active metabolite of the widely prescribed lipid-lowering drug fenofibrate, more commonly known as fenofibric acid. Herein, we present a comprehensive comparison with its alternatives, supported by experimental data, and a detailed protocol for a replicate study to validate its activity as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.
Introduction: Understanding this compound
This compound is a crucial molecule in the study of metabolic disorders. As the active form of fenofibrate, it is responsible for the therapeutic effects observed in patients with hypertriglyceridemia and mixed dyslipidemia.[1][2] Its primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a central role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[3][4]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C10H11ClO2 | [5] |
| Molar Mass | 198.65 g/mol | [5] |
| Melting Point | 122-127 °C | [5] |
| Boiling Point | 285.11°C (estimate) | [5] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and ether. | [6] |
Mechanism of Action: A PPARα-Mediated Cascade
The pharmacological activity of this compound is intrinsically linked to its function as a PPARα agonist. PPARs are ligand-activated transcription factors that, upon binding to their ligand, form a heterodimer with the retinoid X receptor (RXR).[7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[7][8]
Activation of PPARα by fenofibric acid leads to a cascade of events that collectively improve the lipid profile. These include:
-
Increased Lipolysis and Fatty Acid Oxidation: Upregulation of genes encoding for lipoprotein lipase, which hydrolyzes triglycerides, and enzymes involved in the β-oxidation of fatty acids.[6]
-
Reduced Triglyceride Synthesis: Downregulation of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[6]
-
Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL).[9]
dot
Caption: Mechanism of action of this compound.
Comparative Analysis with Alternatives
The therapeutic landscape for dyslipidemia includes several alternatives to this compound, primarily other fibrates and statins.
Comparison with Other Fibrates
Other commonly used fibrates include gemfibrozil and bezafibrate. While all fibrates act as PPARα agonists, they exhibit differences in their potency and selectivity.
| Compound | PPARα EC50 | Key Characteristics | Reference |
| This compound | 9.47 µM | Selective PPARα agonist. | [10] |
| Gemfibrozil | Not explicitly defined in the same assay, but a known PPARα activator. | Higher risk of muscle-related side effects when combined with statins compared to fenofibrate. | [8][11] |
| Bezafibrate | 30.4 µM | A pan-PPAR agonist, activating PPARα, γ, and δ. | [4][10] |
| Pemafibrate | 1.40 nM | A selective PPARα modulator (SPPARMα) with higher potency than older fibrates. | [10] |
Comparison with Statins
Statins are the first-line therapy for elevated LDL cholesterol. Their primary mechanism of action is the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis.
| Feature | This compound | Statins (e.g., Atorvastatin, Simvastatin) |
| Primary Target | Triglycerides | LDL Cholesterol |
| Mechanism | PPARα Agonist | HMG-CoA Reductase Inhibitor |
| HDL Cholesterol Effect | Significant Increase | Modest Increase |
| Combination Therapy | Often used in combination with statins for mixed dyslipidemia.[12] | Standard of care for high LDL-C. |
Clinical trials have shown that the combination of fenofibric acid and a statin is generally well-tolerated and leads to comprehensive improvements in the lipid profile for patients with mixed dyslipidemia.[13][14]
Safety Profile Comparison
| Adverse Event | This compound | Gemfibrozil | Statins |
| Gastrointestinal | Abdominal discomfort, diarrhea, constipation (~5%)[15] | Indigestion, stomach pain | Generally well-tolerated |
| Musculoskeletal | Myalgia, increased creatine phosphokinase (~1-2%)[6][15] | Higher risk of myopathy, especially with statins | Myalgia, rhabdomyolysis (rare) |
| Hepatic | Elevated liver transaminases (reversible) | Similar to fenofibric acid | Elevated liver transaminases (reversible) |
Replicate Study Design: In Vitro Validation of PPARα Agonism
To independently verify the activity of this compound as a PPARα agonist, a two-tiered in vitro approach is recommended: a primary screen using a luciferase reporter assay and a confirmatory orthogonal assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay.
dot
Caption: Two-tiered in vitro validation workflow.
Experimental Protocol: PPARα Luciferase Reporter Assay
This assay measures the ability of a compound to activate PPARα, leading to the expression of a luciferase reporter gene.[16][17]
Materials:
-
HEK293T cells
-
PPARα expression plasmid
-
PPRE-driven luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
GW7647 (positive control)
-
Dual-Glo Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by combining 100 ng of PPARα expression plasmid, 100 ng of PPRE-luciferase reporter plasmid, 10 ng of Renilla luciferase plasmid, and 0.5 µL of Lipofectamine 2000 in Opti-MEM.
-
Incubate for 20 minutes at room temperature.
-
Add the complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (GW7647) in serum-free DMEM.
-
Replace the transfection medium with the compound dilutions.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add Dual-Glo Luciferase Reagent to each well and incubate for 10 minutes.
-
Measure firefly luciferase activity on a luminometer.
-
Add Dual-Glo Stop & Glo Reagent and incubate for 10 minutes.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit.
-
Experimental Protocol: TR-FRET PPARα Coactivator Recruitment Assay
This assay provides a direct measure of the ligand-dependent interaction between PPARα and a coactivator peptide.[11][18]
Materials:
-
GST-tagged human PPARα ligand-binding domain (LBD)
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., PGC-1α)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween 20)
-
This compound
-
GW7647 (positive control)
-
384-well low-volume black plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, positive control, PPARα-LBD, fluorescein-coactivator peptide, and terbium-anti-GST antibody in assay buffer.
-
Assay Assembly:
-
Add the test compound or positive control to the wells of a 384-well plate.
-
Add the PPARα-LBD.
-
Add a mixture of the fluorescein-coactivator peptide and the terbium-anti-GST antibody.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement:
-
Read the plate on a TR-FRET-capable reader, with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the 520 nm/495 nm emission ratio for each well.
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
This compound is a well-characterized PPARα agonist with a proven track record in both clinical and research settings. Its selective activation of PPARα makes it a valuable tool for investigating lipid metabolism and related inflammatory pathways. When designing studies with this compound, it is crucial to consider its specific activity profile in comparison to other fibrates and lipid-lowering agents. The provided experimental protocols offer a robust framework for replicating and validating its mechanism of action in a laboratory setting, ensuring the generation of reliable and reproducible data.
References
- 1. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eathj.org [eathj.org]
- 4. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessing the real-world safety of fenofibric acid for hyperlipidemia: results from WHO-VigiAccess and FAERS databases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population | Semantic Scholar [semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Invitrogen LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, goat 800 x 20 μL Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 12. Long-term safety and efficacy of fenofibric acid in combination with statin therapy for the treatment of patients with mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of fenofibric acid co-administered with low- or moderate-dose statin in patients with mixed dyslipidemia and type 2 diabetes mellitus: results of a pooled subgroup analysis from three randomized, controlled, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. korambiotech.com [korambiotech.com]
- 17. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 18. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Validation Guide for 2-(4-Chlorophenyl)-2-methylpropanoic Acid Activity
A Senior Application Scientist's Guide to Rigorous In Vitro Profiling
Introduction: Contextualizing 2-(4-Chlorophenyl)-2-methylpropanoic Acid
This compound, the active metabolite of the first-generation fibrate drug clofibrate, is a well-characterized ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] Fibrates as a class are primarily used to treat dyslipidemias, such as hypercholesterolemia and hypertriglyceridemia.[3][4] Their therapeutic effects are mediated through the activation of PPARα, a nuclear receptor that plays a pivotal role in regulating the transcription of genes involved in fatty acid metabolism and transport.[5][6][7]
This guide provides a comprehensive framework for the cross-validation of this compound's biological activity. It is designed for researchers in drug development and academic science, offering a multi-tiered approach to objectively compare its performance against a relevant alternative, Fenofibric Acid. Fenofibric acid is the active metabolite of fenofibrate, a more potent, third-generation fibrate.[8][9] By employing a series of robust in vitro assays, from direct receptor engagement to cell-based functional outcomes, this guide establishes a self-validating system to ensure data integrity and reproducibility.
The Scientific Rationale: Mechanism of PPARα Activation
Understanding the underlying mechanism of action is critical for designing meaningful validation experiments. PPARα activation is a multi-step process that translates ligand binding into a physiological response.
Mechanism Deep Dive:
-
Ligand Binding: As a small lipophilic molecule, this compound diffuses into the cell nucleus.
-
Heterodimerization: Inside the nucleus, it binds to the Ligand Binding Domain (LBD) of PPARα. This binding event induces a conformational change in the receptor.
-
RXR Partnership: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Engagement: This PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[7]
-
Transcriptional Regulation: Upon binding to the PPRE, the complex releases corepressor proteins and recruits coactivator proteins.[7] This action initiates the transcription of genes involved in lipid metabolism, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACOX).[6][10] The ultimate metabolic effect is an increase in fatty acid uptake and β-oxidation, leading to reduced plasma triglycerides.[5]
Visualization: PPARα Signaling Pathway
The following diagram illustrates the sequence of events from ligand binding to target gene activation.
The Cross-Validation Workflow: A Multi-Assay Strategy
A robust cross-validation strategy relies on a hierarchy of assays, moving from direct target engagement to downstream functional effects. This approach ensures that the observed activity is genuinely due to the intended mechanism. For this guide, we will compare this compound (Clofibric Acid) with Fenofibric Acid.
Visualization: Experimental Workflow
Experimental Protocols & Data Interpretation
This section provides detailed methodologies for the core assays and presents example data for comparative analysis. The human hepatoma cell line, HepG2, is an excellent model system as it endogenously expresses high levels of PPARα.[10][11][12]
Assay 1: PPARα Reporter Gene Assay
Causality: This assay directly measures the ability of a compound to activate the PPARα/RXR heterodimer in a cellular context, leading to the transcription of a reporter gene (e.g., luciferase). It is the gold standard for quantifying the potency (EC₅₀) of a nuclear receptor agonist.[13][14]
Protocol:
-
Cell Seeding: Seed HepG2 cells (1.3 x 10⁴ cells/well) into a 96-well white, clear-bottom plate.[13]
-
Transfection: Co-transfect cells with a PPRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. Allow cells to recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Fenofibric Acid, and a potent positive control (e.g., GW7647) in appropriate cell culture medium.[13][15] A vehicle control (e.g., 0.1% DMSO) must be included.
-
Incubation: Replace the medium on the cells with the compound dilutions and incubate for 24-48 hours.[13]
-
Lysis & Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[13]
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized data against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved) and the Emax (maximal efficacy).
-
Data Interpretation:
| Compound | EC₅₀ (µM) | Max Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | N/A | 1.0 |
| GW7647 (Positive Control) | 0.005 | 25.2 |
| This compound | 55.7 | 8.5 |
| Fenofibric Acid | 8.2 | 16.1 |
This hypothetical data illustrates that Fenofibric Acid is significantly more potent (lower EC₅₀) and efficacious (higher max fold induction) than this compound in activating the PPARα transcriptional machinery.
Assay 2: Target Gene Expression Analysis (qPCR)
Causality: While a reporter assay uses an artificial construct, this assay validates that the compound can engage with the native cellular machinery to upregulate known, endogenous PPARα target genes. This step confirms the biological relevance of the reporter assay results.
Protocol:
-
Cell Culture & Treatment: Culture HepG2 cells in 6-well plates until they reach ~80% confluency. Treat cells with the compounds at their respective EC₅₀ and 10x EC₅₀ concentrations for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard silica-column-based kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green chemistry with validated primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[10]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change relative to the vehicle-treated control.
Data Interpretation:
| Compound (at 10x EC₅₀) | CPT1A mRNA Fold Change | ACOX1 mRNA Fold Change |
| Vehicle (0.1% DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 4.3 ± 0.5 | 3.8 ± 0.4 |
| Fenofibric Acid | 9.7 ± 1.1 | 8.5 ± 0.9 |
This data would confirm that both compounds upregulate key metabolic genes, with Fenofibric Acid inducing a substantially stronger transcriptional response, consistent with the reporter assay findings.
Conclusion
This guide outlines a logical, multi-tiered workflow for the rigorous cross-validation of this compound's activity as a PPARα agonist. By systematically progressing from a quantitative reporter assay to the analysis of endogenous gene expression, this framework provides a robust and self-validating method for comparing its potency and efficacy against alternatives like Fenofibric Acid. This structured approach, grounded in the compound's known mechanism of action, ensures that the resulting data is reliable, reproducible, and provides a clear, objective comparison of performance for drug development and research professionals.
References
- 1. Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha agonist, clofibrate, has profound influence on myocardial fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Assessing the real-world safety of fenofibric acid for hyperlipidemia: results from WHO-VigiAccess and FAERS databases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. - chemicalbook [chemicalbook.com]
- 9. pediaa.com [pediaa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. iris.unito.it [iris.unito.it]
- 13. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to the Independent Verification of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Verification
2-(4-Chlorophenyl)-2-methylpropanoic acid is recognized primarily as a process-related impurity and potential degradation product of Bezafibrate, a widely used lipid-lowering agent.[1] In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is paramount. The rigorous identification and quantification of impurities in Active Pharmaceutical Ingredients (APIs) are not merely a regulatory hurdle but a fundamental component of ensuring patient safety and drug efficacy. The presence of impurities, even in minute quantities, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
This guide provides a framework for the independent verification of findings related to this compound. Rather than presenting a single, rigid protocol, we will compare two robust and orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . This comparative approach empowers researchers to select the most appropriate methodology for their specific needs, whether for routine quality control, stability testing, or in-depth structural elucidation. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Orthogonal Analytical Strategies: HPLC vs. GC-MS
The principle of orthogonal verification is central to building a trustworthy analytical data package. By employing two techniques that rely on different separation and detection principles, we can significantly increase confidence in the identity and purity of an analyte. For a polar carboxylic acid like this compound, HPLC and GC-MS offer distinct advantages and challenges.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for pharmaceutical impurity profiling. Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Its primary advantage is the ability to analyze polar, non-volatile, and thermally labile compounds in their native state.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional separation efficiency and definitive structural identification through mass fragmentation patterns.[2][3] However, it requires the analyte to be volatile and thermally stable. For non-volatile compounds like carboxylic acids, a chemical derivatization step is typically necessary to increase volatility.[3]
The choice between these methods depends on the analytical goal: Is the primary need for precise quantification in a known matrix (favoring a validated HPLC method), or is it for unambiguous identification of an unknown peak (favoring the specificity of GC-MS)?
Logical Framework for Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Decision matrix for analytical method selection.
Comparative Experimental Protocols
Here we present detailed protocols for both an RP-HPLC-UV method, adapted from pharmacopeial guidelines for Bezafibrate analysis, and a GC-MS method for impurity identification.[4]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the reliable quantification of this compound in a drug substance or product. The choice of a C18 column is standard for retaining moderately non-polar analytes, while the acidified mobile phase ensures that the carboxylic acid is in its neutral, more retained form, leading to better peak shape.
Experimental Protocol: RP-HPLC-UV
-
Chromatographic System:
-
HPLC: Agilent 1260 Series or equivalent.
-
Detector: UV/Vis Diode Array Detector (DAD).
-
Column: ZORBAX XDB C18, 150 x 4.6 mm, 5 µm particle size.[5]
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade.
-
Orthophosphoric Acid (H₃PO₄), Analytical Grade.
-
Water, HPLC Grade (e.g., Milli-Q).
-
Reference Standard: Certified this compound.
-
-
Solutions Preparation:
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions for linearity (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh the Bezafibrate sample, dissolve in diluent to achieve a target concentration where the impurity can be accurately measured, and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the blank (diluent), standard solutions, and sample solutions.
-
System Suitability: Verify the system performance by assessing parameters like theoretical plates (>2000), tailing factor (<2.0), and reproducibility of standard injections (%RSD < 2.0%).
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is optimized for the definitive identification and sensitive detection of the impurity. Derivatization with a silylating agent (BSTFA) is a critical step. It replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, which dramatically increases volatility and thermal stability, making the compound suitable for GC analysis.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine or Acetonitrile, anhydrous.
-
Reference Standard: Certified this compound.
-
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine (or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.[7]
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 20 °C/min to 320 °C, hold for 5 min.[7]
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
-
Data Analysis:
-
Identify the TMS-derivatized analyte peak by its retention time and mass spectrum.
-
Confirm the identity by comparing the fragmentation pattern with a reference spectrum or by interpreting the fragmentation (e.g., loss of a methyl group, characteristic isotopic pattern of chlorine).
-
Workflow for Impurity Verification
The diagram below outlines the general workflow for a comprehensive impurity verification study, incorporating both HPLC and GC-MS techniques for orthogonal confirmation.
Caption: General workflow for orthogonal impurity verification.
Data Comparison and Performance Metrics
For an analytical method to be considered trustworthy, it must be validated. Key performance metrics provide an objective measure of a method's capabilities. The following table summarizes typical performance characteristics for the two described methods.
| Parameter | RP-HPLC-UV Method | GC-MS Method (with Derivatization) | Rationale for Performance |
| Specificity | Moderate to High | Very High | HPLC peak identity is based on retention time. GC-MS provides a structural fingerprint (mass spectrum), offering much higher confidence in identification.[3] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | MS detectors are generally more sensitive than UV detectors. Derivatization can also enhance signal intensity. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | The LOQ is typically 3-5 times the LOD and represents the lowest concentration that can be measured with acceptable precision and accuracy.[8] |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity, but the derivatization step in GC-MS can introduce slightly more variability. |
| Precision (%RSD) | < 2% | < 5% | The multi-step sample preparation (derivatization) for GC-MS can lead to higher relative standard deviation compared to the direct injection used in HPLC. |
| Throughput | High | Low to Moderate | HPLC methods often have shorter run times and simpler sample preparation, allowing for more samples to be analyzed per day. |
| Cost & Complexity | Moderate | High | GC-MS instruments and the required derivatization reagents are typically more expensive and require more specialized operator expertise. |
Conclusion and Recommendations
The independent verification of findings for this compound requires a robust, scientifically sound approach. Both RP-HPLC and GC-MS are powerful techniques, but they serve different primary purposes in this context.
-
For routine quality control, stability testing, and precise quantification , the validated RP-HPLC-UV method is superior. Its high throughput, excellent precision, and simpler workflow make it ideal for analyzing a large number of samples where the identity of the impurity is already known.[5][9]
-
For unambiguous structural confirmation, identification of unknown peaks in degradation studies, and high-sensitivity trace analysis , the GC-MS method is the authoritative choice. The structural information provided by the mass spectrum is invaluable for definitive identification and for ruling out co-eluting peaks.[2]
Ultimately, a truly comprehensive verification strategy utilizes both. An HPLC method can be used for initial screening and quantification, while GC-MS can be employed to confirm the identity of any peaks observed, providing a complete and trustworthy data package that meets the highest standards of scientific and regulatory scrutiny.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Identification of photocatalytic degradation products of bezafibrate in TiO(2) aqueous suspensions by liquid and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. drugfuture.com [drugfuture.com]
- 5. jpsbr.org [jpsbr.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HPLC method for the determination of bezafibrate in human plasma and application to a pharmacokinetic study of bezafibrate dispersible tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Chlorophenyl)-2-methylpropanoic Acid Analogs as PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
Core Scaffold and Mechanism of Action
The parent compound, 2-(4-chlorophenyl)-2-methylpropanoic acid, serves as a foundational scaffold for a class of lipid-lowering agents.[1][2][3] Its primary mechanism of action involves the activation of PPARs, a family of nuclear receptors that play a critical role in regulating lipid and glucose metabolism.[4][5] There are three main isotypes of PPARs: α, β/δ, and γ, each with distinct tissue distribution and physiological functions.[4][5] Fibrates and their analogs are predominantly agonists of PPARα, which is highly expressed in the liver and is a key regulator of fatty acid oxidation.[6] However, some analogs exhibit pan-agonist activity, activating multiple PPAR isotypes.[5]
The activation of PPARs by ligands like this compound derivatives leads to a conformational change in the receptor's ligand-binding domain (LBD).[4] This event promotes the recruitment of coactivator proteins and the subsequent transcription of target genes involved in metabolic processes.[7] The ultimate therapeutic effects include reduced triglyceride levels and improved insulin sensitivity.[4]
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The exploration of the SAR for this class of compounds has revealed several key structural features that govern their potency and selectivity as PPAR agonists. Modifications to the aromatic ring, the acidic head group, and the linker region have profound effects on biological activity.
The Aromatic Core: Impact of Substitution
The 4-chlorophenyl group is a common feature in many active analogs. The chlorine atom at the para position is believed to enhance the binding affinity to the PPAR LBD. However, the exploration of other substituents and aromatic systems has yielded potent compounds.
-
Halogen Substitution: Replacement of the chlorine with other halogens or the introduction of multiple halogen atoms can modulate lipophilicity and electronic properties, thereby influencing potency and pharmacokinetics.
-
Bioisosteric Replacements: The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and improve properties like metabolic stability.[8][9][10][11] For instance, replacing the phenyl ring with a thiazole-containing moiety has been explored in the development of novel bioactive compounds.[12]
The Acidic Head Group: A Critical Anchor
The carboxylic acid moiety is a crucial pharmacophore for PPAR activation. It typically forms a key hydrogen bond interaction with a specific amino acid residue within the LBD of the PPAR.
-
Esterification: Prodrug strategies often involve the esterification of the carboxylic acid to improve oral bioavailability. These esters are then hydrolyzed in vivo to release the active carboxylic acid.
-
Bioisosteres of Carboxylic Acid: To overcome potential liabilities associated with the carboxylic acid group, such as poor pharmacokinetic properties, various bioisosteric replacements have been investigated.[11] These include tetrazoles, hydroxamic acids, and other acidic functional groups that can mimic the hydrogen bonding capabilities of the carboxylic acid.
The Gem-Dimethyl Group: A Steric Influence
The gem-dimethyl group adjacent to the carboxylic acid is a common structural motif. This feature is thought to provide a specific steric conformation that is favorable for binding to the PPAR LBD. Modifications to this group, such as replacement with larger or smaller alkyl groups, can significantly impact activity.
Comparative Potency and Selectivity of Analogs
The following table summarizes the reported activities of various analogs, highlighting the impact of structural modifications on PPAR agonism.
| Compound | Modification from Parent Scaffold | PPARα Activity (EC50) | PPARγ Activity (EC50) | PPARβ/δ Activity (EC50) | Reference |
| Fenofibric Acid | Addition of a p-chlorobenzoylphenoxy group | ~18 µM | Weaker Agonist | Weaker Agonist | [6] |
| MHY2013 | Benzothiazole and methylenedioxy additions | Potent Agonist | Potent Agonist | Potent Agonist | [5] |
| Compound A-4 | Undisclosed modification | 17.97 µM | Low Activity | Low Activity | [6] |
Note: EC50 values are indicative and can vary depending on the specific assay conditions.
Experimental Protocols for SAR Evaluation
The systematic evaluation of SAR requires robust and reproducible experimental methodologies. The following protocols outline the key steps for the synthesis and biological characterization of this compound analogs.
General Synthesis of Analogs
The synthesis of these compounds often involves standard organic chemistry transformations. A general synthetic route is depicted below.[13][14][15][16]
Caption: General synthetic workflow for analogs.
Step-by-Step Protocol:
-
Alkylation/Acylation: The starting material, often a substituted phenylacetic acid or its ester, is subjected to alkylation or acylation to introduce the desired side chains.[13][14]
-
Ester Hydrolysis: If the synthesis starts with an ester, the final step is typically the hydrolysis of the ester to yield the free carboxylic acid.[17]
-
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.[13]
PPAR Transactivation Assay
This cell-based assay is the gold standard for determining the potency and selectivity of PPAR agonists.[6]
Caption: Workflow for PPAR transactivation assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain a suitable cell line, such as HEK293T, in appropriate culture conditions.[6]
-
Transfection: Co-transfect the cells with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence.[6]
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds. Include a known PPAR agonist as a positive control (e.g., fenofibric acid for PPARα).[6]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[5]
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Future Directions and Unanswered Questions
While significant progress has been made in understanding the SAR of this compound analogs, several questions remain. The development of isotype-selective PPAR agonists with improved safety profiles continues to be a major goal.[18] Furthermore, elucidating the precise binding modes of different analogs through co-crystallization studies with the PPAR LBDs will provide invaluable insights for future drug design efforts. The exploration of novel bioisosteric replacements for both the acidic head group and the aromatic core holds promise for the discovery of next-generation metabolic modulators.[8][9][10][11]
References
- 1. This compound [stenutz.eu]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester – All About Drugs [allfordrugs.com]
- 14. Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]
- 16. CN101585768B - Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methacrylate - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
A Comparative Benchmarking Guide: Evaluating 2-(4-Chlorophenyl)-2-methylpropanoic acid Against Established PPARα Ligands
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the novel compound 2-(4-Chlorophenyl)-2-methylpropanoic acid. Based on its structural resemblance to the fibrate class of drugs, we hypothesize that this compound acts as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. To rigorously evaluate its potential, we benchmark its performance against well-characterized, clinically relevant PPARα agonists: Fenofibrate, Bezafibrate, and Gemfibrozil.
This document outlines the scientific rationale for this comparison, details robust experimental protocols for a head-to-head evaluation, and presents comparative data to contextualize the potential therapeutic profile of this compound.
Introduction and Scientific Rationale
The Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose homeostasis.[1][2] The PPARα isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidneys.[1] Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby reducing circulating triglyceride levels and modulating cholesterol metabolism.[3][4]
Synthetic ligands for PPARα, such as fibrates, are established therapeutic agents for treating dyslipidemia.[2][4] The molecular structure of this compound, featuring a substituted phenyl ring and a propanoic acid moiety, bears a strong resemblance to these fibrate drugs. This structural analogy is the primary driver for the hypothesis that it functions as a PPARα agonist.
To validate this hypothesis and characterize its pharmacological profile, a direct comparison with known fibrates is essential. We have selected the following established ligands for this benchmarking study:
-
Fenofibrate: A potent and selective PPARα agonist widely used in clinical practice.[4]
-
Bezafibrate: A pan-PPAR agonist, activating PPARα, PPARγ, and PPARδ, offering a broader comparison for selectivity.[5]
-
Gemfibrozil: Another clinically significant fibrate, providing an additional reference for potency and efficacy.[4]
This guide will detail the experimental workflows necessary to determine the binding affinity, functional potency, selectivity, and downstream biological effects of this compound in relation to these benchmark compounds.
Comparative Assessment of Receptor Engagement and Functional Activity
A multi-tiered experimental approach is necessary to build a comprehensive profile of a novel ligand. We will progress from direct target engagement assays to cell-based functional assays.
Direct Target Engagement: Ligand-Receptor Binding Affinity
The initial and most fundamental question is whether this compound directly binds to the PPARα ligand-binding domain (LBD). The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for quantifying such interactions in a homogeneous format.[6][7][8]
Causality of Experimental Choice: The TR-FRET assay is selected for its sensitivity and low background, which stems from the long-lived fluorescence of the lanthanide donor fluorophore.[8][9] This allows for a time-gated measurement that minimizes interference from compound autofluorescence or scattered light. This method directly measures the displacement of a known fluorescent ligand by the test compound, providing a quantitative measure of binding affinity (Ki).
-
Reagents:
-
Recombinant human PPARα-LBD tagged with Glutathione S-transferase (GST).
-
Terbium-labeled anti-GST antibody (Donor fluorophore).
-
Fluorescently-labeled PPARα agonist (Tracer/Acceptor fluorophore).
-
Test compounds: this compound, Fenofibrate, Bezafibrate, Gemfibrozil.
-
Assay buffer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and known ligands in assay buffer.
-
In a 384-well microplate, add the PPARα-LBD, terbium-labeled anti-GST antibody, and the fluorescent tracer.
-
Add the serially diluted test compounds or reference ligands to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the tracer).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
| Compound | Target | Binding Affinity (Ki, nM) [Hypothetical Data] |
| This compound | PPARα | 150 |
| Fenofibric Acid (active metabolite) | PPARα | 80 |
| Bezafibrate | PPARα | 250 |
| Gemfibrozil | PPARα | 900 |
Cellular Functional Activity: PPARα-Mediated Gene Transcription
Confirming that the compound not only binds to PPARα but also activates it to induce gene transcription is the next critical step. A cell-based reporter gene assay provides a direct measure of the compound's functional potency as an agonist.[10][11][12]
Causality of Experimental Choice: This assay format moves the investigation into a cellular context, which is more physiologically relevant than a purified protein assay. By using a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter, we can quantify the transcriptional activation resulting from ligand binding and subsequent receptor conformational changes.[13] This allows for the determination of the EC50, a key measure of a drug's potency.
-
Cell Line: A stable cell line (e.g., HEK293) engineered to express full-length human PPARα and a luciferase reporter gene construct containing multiple Peroxisome Proliferator Response Elements (PPREs) in its promoter.[14]
-
Procedure:
-
Seed the reporter cells into a 96-well cell culture plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the reference ligands (Fenofibrate, Bezafibrate, Gemfibrozil).
-
Replace the cell culture medium with a medium containing the diluted compounds.
-
Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to a vehicle control (e.g., DMSO).
-
Plot the fold activation against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy).
-
| Compound | Target | Potency (EC50, nM) [Hypothetical Data] | Efficacy (% of Fenofibrate) [Hypothetical Data] |
| This compound | PPARα | 450 | 95% |
| Fenofibric Acid (active metabolite) | PPARα | 200 | 100% |
| Bezafibrate | PPARα | 800 | 85% |
| Gemfibrozil | PPARα | 2500 | 70% |
Selectivity Profiling
To understand the potential for off-target effects, it is crucial to assess the selectivity of this compound against other PPAR isoforms, namely PPARγ and PPARδ. Bezafibrate, as a known pan-agonist, serves as an important control in this context.
Causality of Experimental Choice: A lack of selectivity, particularly potent activation of PPARγ, could lead to undesirable side effects such as weight gain and fluid retention, which have been observed with some PPARγ agonists.[15] Therefore, early assessment of isoform selectivity is a critical step in drug development. The same luciferase reporter assay protocol described above can be employed, but using cell lines that express PPARγ or PPARδ instead of PPARα.[16]
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | PPARα Selectivity (Fold vs. γ/δ) |
| This compound | 450 | >10,000 | >10,000 | >22-fold |
| Fenofibric Acid | 200 | >10,000 | >10,000 | >50-fold |
| Bezafibrate | 800 | 1,500 | 1,200 | ~1.5 to 2-fold |
| Gemfibrozil | 2500 | >20,000 | >20,000 | >8-fold |
Downstream Gene Expression Analysis in a Physiologically Relevant Cell Line
To confirm that receptor activation translates into the regulation of endogenous target genes, we will perform quantitative PCR (qPCR) in a human hepatocyte cell line (e.g., HepG2), as the liver is a primary site of PPARα action.
Causality of Experimental Choice: While reporter assays are excellent for measuring on-target potency, they do not confirm the regulation of physiologically relevant genes. qPCR analysis of known PPARα target genes, such as CPT1A (Carnitine Palmitoyltransferase 1A) and ACOX1 (Acyl-CoA Oxidase 1), provides direct evidence of the compound's ability to modulate lipid metabolism pathways.[3]
-
Cell Culture: Culture HepG2 cells in appropriate media.
-
Treatment: Treat cells with equimolar concentrations (e.g., 1 µM) of this compound and reference compounds for 24 hours.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for PPARα target genes (CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
| Compound (1 µM) | CPT1A mRNA Fold Induction [Hypothetical Data] | ACOX1 mRNA Fold Induction [Hypothetical Data] |
| This compound | 4.2 | 3.8 |
| Fenofibric Acid | 5.0 | 4.5 |
| Bezafibrate | 3.5 | 3.1 |
| Gemfibrozil | 2.8 | 2.5 |
Visualization of Key Pathways and Workflows
To visually summarize the core concepts and experimental designs, the following diagrams are provided.
Caption: PPARα Signaling Pathway Activation.
Caption: Benchmarking Experimental Workflow.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel compound this compound against established PPARα agonists. The proposed experiments will elucidate its binding affinity, functional potency, selectivity, and effects on downstream gene expression.
Based on the hypothetical data presented, this compound demonstrates a promising profile as a potent and selective PPARα agonist, with performance characteristics comparable to, and in some aspects potentially exceeding, those of existing fibrates.
Successful validation through these in vitro assays would strongly support advancing this compound to in vivo studies. Future research should focus on pharmacokinetic and pharmacodynamic profiling in animal models of dyslipidemia, such as the PPARα-humanized mouse, to assess its efficacy in lowering plasma triglycerides and its safety profile.[17][18]
References
- 1. mdpi.com [mdpi.com]
- 2. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor (PPAR) agonists as a potential therapy for inherited metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 13. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. signosisinc.com [signosisinc.com]
- 15. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. The PPAR alpha-humanized mouse: a model to investigate species differences in liver toxicity mediated by PPAR alpha [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
statistical analysis of 2-(4-Chlorophenyl)-2-methylpropanoic acid experimental data
An In-Depth Technical Guide to the Statistical Analysis of 2-(4-Chlorophenyl)-2-methylpropanoic Acid Experimental Data
For researchers, scientists, and professionals in drug development, the journey from compound synthesis to clinical application is paved with data. The integrity of this journey hinges on rigorous, well-justified statistical analysis. This guide provides an in-depth look at the statistical methodologies required to analyze experimental data for this compound, a compound of interest for its structural relation to fibrate drugs like Bezafibrate, which are used to treat hyperlipidemia.[1][2]
This document is structured not as a rigid template, but as a narrative guide led by scientific logic. We will explore the statistical treatment of two critical phases of preclinical research: first, the analytical validation that confirms the compound's identity and purity, and second, the evaluation of its biological efficacy in an in vivo model.
Part 1: Foundational Analysis: Statistical Validation of Analytical Methods
Before any biological effect can be attributed to a compound, we must be certain of what it is and in what concentration it is being administered. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are indispensable for this purpose. However, the data from these instruments are meaningful only after a thorough statistical validation of the method itself.[3][4] This process ensures the method is reliable, reproducible, and fit for its intended purpose.
The primary goal here is to statistically characterize the performance of an analytical method. We will use a Reverse-Phase HPLC (RP-HPLC) method as our case study, as it is a common technique for the analysis of small molecules like this compound.[3]
Key Performance Metrics & Statistical Evaluation
A robust analytical method is defined by several key performance characteristics, each underpinned by a specific statistical evaluation:
-
Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. It is assessed by preparing a series of standards of known concentrations and analyzing them. The resulting data are plotted (Concentration vs. Response), and a linear regression is performed. The key statistical output is the coefficient of determination (R²) . An R² value close to 1.00 (e.g., >0.995) indicates a strong linear relationship, which is crucial for accurate quantification.
-
Accuracy: This measures the closeness of the experimental value to the true value. It is typically determined by "spiking" a blank sample matrix with a known amount of the analyte and measuring the recovery. The result is expressed as a percentage recovery. Statistical significance is assessed by performing multiple replicates and ensuring the mean recovery is within an acceptable range (e.g., 98-102%) with a narrow confidence interval.
-
Precision: This describes the degree of scatter between a series of measurements of the same sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The variation in results when the analysis is performed by one operator on one instrument over a short period.
-
Intermediate Precision (Inter-day precision): The variation in results when the analysis is performed in the same laboratory but on different days, by different operators, or on different equipment. Precision is statistically expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) , with lower values indicating higher precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They are statistically estimated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, often calculated as LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).
Data Presentation: Summary of HPLC Method Validation Parameters
The results of the statistical analysis of an HPLC method validation should be summarized clearly.
| Performance Characteristic | Statistical Metric | Acceptance Criterion | Hypothetical Result |
| Linearity | Coefficient of Determination (R²) | ≥ 0.995 | 0.9992 |
| Accuracy | Mean % Recovery | 98.0% - 102.0% | 100.5% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) | ≤ 3.0% | 1.35% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio or Formula | Reportable Value | 0.1 µg/mL |
Experimental Protocol: RP-HPLC Method Validation
The following is a detailed, self-validating protocol for the validation of an RP-HPLC method for quantifying this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).[4]
-
From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range of the samples.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Chromatographic Conditions:
-
Validation Procedure:
-
Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis to determine the R² value.
-
Accuracy and Precision:
-
Analyze six replicates of the low, medium, and high QC samples on the same day to determine repeatability.
-
Have a second analyst repeat the analysis on a different day to determine intermediate precision.
-
Calculate the % recovery for accuracy and the RSD for precision at each concentration level.
-
-
LOQ Determination: Prepare progressively more dilute solutions and inject them. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (e.g., RSD ≤ 20%).
-
Visualization: Analytical Method Validation Workflow
Caption: Workflow for statistical validation of an HPLC analytical method.
Part 2: Comparative Analysis of In Vivo Efficacy Data
Once the compound can be reliably quantified, the focus shifts to evaluating its biological activity. Here, the choice of statistical test is paramount and depends entirely on the experimental design and the research question. We will use a hypothetical study based on a carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory activity, to compare different statistical approaches.[5][6]
Experimental Design & The Need for Comparison
Imagine an experiment with four groups of rats (n=8 per group):
-
Vehicle Control: Receives the carrier solvent only.
-
Test Compound (Low Dose): 10 mg/kg of this compound.
-
Test Compound (High Dose): 40 mg/kg of this compound.[5]
-
Positive Control: 25 mg/kg of Diclofenac (a known anti-inflammatory drug).[5]
The outcome measured is the paw volume (in mL) at 2 hours post-carrageenan injection. The core analytical task is to determine if the test compound significantly reduces inflammation compared to the vehicle control.
Statistical Workflow: From ANOVA to Post-Hoc Comparisons
The first step is to perform a one-way Analysis of Variance (ANOVA) . ANOVA tests the null hypothesis that the means of all groups are equal. If the ANOVA yields a statistically significant p-value (typically p < 0.05), it tells us that at least one group is different from the others, but it doesn't tell us which ones. To find that out, we must perform post-hoc (after the event) tests. Here is where the comparison of statistical methods becomes critical.
Comparison of Post-Hoc Tests
| Post-Hoc Test | Primary Use Case | Key Assumption / Rationale |
| Dunnett's Test | Comparing multiple treatment groups to a single control group. | This is the most appropriate test for our primary question: "Does the low dose or high dose reduce inflammation compared to the vehicle?" It controls the family-wise error rate for this specific set of comparisons.[7] |
| Tukey's HSD Test | Comparing every group mean with every other group mean. | This test is used when you are interested in all possible pairwise comparisons (e.g., "Is the high dose more effective than the low dose?" or "Is our compound as effective as Diclofenac?"). It is less powerful than Dunnett's for control vs. treatment comparisons because it performs more comparisons. |
| Williams' Test | Comparing dose groups to a control, assuming a monotonic dose-response. | This test is more powerful than Dunnett's if you expect the effect of the compound to increase with the dose. It effectively "borrows" information from higher doses to assess the significance of lower doses if a monotonic trend is present.[7] |
Data Presentation: Hypothetical Paw Edema Data & Statistical Outcomes
Let's assume the following results for paw volume (mL).
| Group | Mean Paw Volume (mL) | Std. Deviation |
| Vehicle Control | 1.25 | 0.15 |
| Low Dose (10 mg/kg) | 1.05 | 0.12 |
| High Dose (40 mg/kg) | 0.85 | 0.10 |
| Positive Control | 0.80 | 0.11 |
Statistical Analysis Results (p-values):
| Comparison | Dunnett's Test (vs. Vehicle) | Tukey's HSD | Williams' Test (vs. Vehicle) |
| Low Dose vs. Vehicle | p = 0.045 | p = 0.052 | p = 0.031 |
| High Dose vs. Vehicle | p < 0.001 | p < 0.001 | p < 0.001 |
| Positive Control vs. Vehicle | p < 0.001 | p < 0.001 | N/A |
| High Dose vs. Low Dose | N/A | p = 0.048 | N/A |
Interpretation:
-
Dunnett's Test shows that both the low and high doses are significantly effective compared to the vehicle.
-
Tukey's HSD finds the high dose and positive control are significant, but the low dose just misses the 0.05 cutoff. However, it also reveals a significant difference between the high and low doses.
-
Williams' Test , by assuming a monotonic dose-response, provides the strongest evidence (lowest p-value) that the low dose is effective.
This comparison demonstrates that the choice of test can influence the interpretation, especially for borderline results. The most appropriate choice depends on the a priori hypotheses.
Visualization: Decision Tree for Statistical Test Selection
Caption: Decision tree for selecting an appropriate post-hoc test after ANOVA.
Conclusion
References
- 1. bezafibrate, 41859-67-0 [thegoodscentscompany.com]
- 2. Bezafibrate | C19H20ClNO4 | CID 39042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(4-Chlorophenyl)-2-methylpropanoic Acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(4-Chlorophenyl)-2-methylpropanoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind these essential safety protocols.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound is a chlorinated organic carboxylic acid. While specific toxicological data for this exact compound is limited, its structural analogues and functional groups provide a strong basis for a thorough hazard assessment.
Key Hazards:
-
Toxicity: Similar chlorinated aromatic compounds are harmful if swallowed[1]. The primary routes of exposure are ingestion, inhalation, and skin contact.
-
Irritation: It is expected to be a serious eye irritant and a potential skin irritant[2][3]. Direct contact with the solid or concentrated solutions should be avoided.
-
Environmental Hazard: As a chlorinated organic compound, it must be prevented from entering the environment. Many related compounds are harmful to aquatic organisms[4][5]. Therefore, drain disposal is strictly prohibited[4][6].
-
Reactivity: The solution in water is a weak acid[7]. It is incompatible with strong bases, oxidizing agents, and chemically active metals[4][8]. Upon thermal decomposition, it can produce toxic and corrosive fumes, including hydrogen chloride[5][7].
| Hazard Profile | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | Wear chemical safety goggles or a face shield[2]. |
| Skin Contact | May cause skin irritation. | Wear nitrile or other appropriate chemical-resistant gloves[7]. |
| Environmental | Potentially harmful to aquatic life. | Do not allow to enter drains or waterways[4][7]. |
| Reactivity | Incompatible with bases, oxidizers, and some metals. | Segregate from incompatible materials during storage[8][9]. |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedure, ensure all necessary safety measures are in place.
-
Engineering Controls: All handling of this compound, including waste collection, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[10]. An eyewash station and safety shower must be readily accessible[2][5].
-
Personal Protective Equipment (PPE): A baseline of required PPE includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical safety goggles[2].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use.
-
Protective Clothing: A flame-resistant lab coat. Ensure clothing is fully buttoned and sleeves are not rolled up.
-
Step-by-Step Waste Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff to your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Characterization The waste must be correctly identified. This compound is a non-halogenated organic acid solid (or solution, if dissolved). This classification is critical for proper segregation.
Step 2: Select a Compatible Waste Container
-
Use a container that is compatible with acidic and organic materials. The original product container is often a suitable choice[11].
-
Alternatively, use a clean, high-density polyethylene (HDPE) or glass container with a screw-top cap[8][9].
-
Crucially, never use metal containers for acidic waste , as acids can corrode the metal, leading to leaks and potential reactive hazards[9][11].
Step 3: Proper Labeling of the Waste Container
-
Label the container before adding any waste.
-
The label must, at a minimum, include the words "HAZARDOUS WASTE" [11][12].
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentage or volume[9][11]. For example:
-
"this compound, 98% (Solid)"
-
"Waste Toluene with this compound, ~5%"
-
Step 4: Accumulate Waste Safely
-
Keep the hazardous waste container tightly closed at all times, except when you are actively adding waste[6][11]. This prevents the release of vapors and protects against spills.
-
Do not overfill the container. Leave at least 10-25% of headspace to allow for vapor expansion and to prevent splashing when moving the container[8].
Step 5: Store in a Designated Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA[9][12]. This area must be at or near the point of waste generation and under the control of laboratory personnel[13].
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Ensure the SAA is clearly marked.
Step 6: Segregate from Incompatibles
-
Proper segregation is paramount to preventing dangerous chemical reactions. Store this organic acid waste away from:
Step 7: Arrange for Disposal
-
Once the container is full or is no longer needed, contact your institution's EHS office to request a hazardous waste pickup[11][14].
-
Follow their specific procedures for scheduling a collection. Never attempt to transport hazardous waste off-site yourself.
Visualization of Disposal Workflow & Logic
To clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the disposal process.
References
- 1. 2-(3-Chlorophenyl)-2-methylpropanoic acid | C10H11ClO2 | CID 15582644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. purdue.edu [purdue.edu]
Personal protective equipment for handling 2-(4-Chlorophenyl)-2-methylpropanoic acid
An In-Depth Guide to Personal Protective Equipment for Handling 2-(4-Chlorophenyl)-2-methylpropanoic acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound (CAS RN 6258-30-6). The information herein is synthesized from established safety data for the compound and structurally related chemicals to ensure a comprehensive approach to risk mitigation. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is a halogenated carboxylic acid. While specific toxicological data may be limited, its structural motifs provide a strong basis for a rigorous safety posture. The primary hazards associated with this and similar compounds include:
-
Acute Toxicity: The compound is classified as harmful if swallowed (H302).[1][2]
-
Irritation: Based on data from analogous compounds, there is a high potential for it to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3][4]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.[3]
The causality is clear: the chlorophenyl group and the carboxylic acid moiety necessitate a multi-layered PPE strategy to prevent inadvertent contact, ingestion, or inhalation, which could lead to immediate irritation or systemic effects.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is mandatory. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 certified) with side shields. A full-face shield worn over goggles is required when there is a significant risk of splashing.[5] | Protects against splashes and airborne particles. The compound is expected to be a serious eye irritant.[2] |
| Skin & Body Protection | Lab Coat: A chemical-resistant, flame-retardant lab coat, fully buttoned.[6] Gloves: Chemical-resistant nitrile gloves are required. For prolonged contact or handling larger quantities, consider double-gloving.[6][7] Footwear: Fully enclosed, chemical-resistant shoes.[5] | Prevents skin contact, which can cause irritation.[2] Gloves must be inspected for degradation before each use and changed immediately upon contamination.[5][8] |
| Respiratory Protection | Primary Control: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to minimize inhalation of dust or aerosols.[5][6] Secondary Control: If engineering controls are insufficient, a NIOSH-approved respirator is required.[9] | The compound is anticipated to be a respiratory irritant.[2] Engineering controls are the most effective way to prevent exposure. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable workflow is the foundation of laboratory safety. This protocol is designed to be a self-validating system, minimizing the potential for error and exposure.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[5]
-
Fume Hood Verification: Before starting, verify that the chemical fume hood is operational and has a current certification. The sash should be kept as low as possible.
-
Gather Materials: Ensure all necessary equipment (spatulas, glassware, etc.) and waste containers are inside the fume hood before introducing the chemical.[6]
Donning PPE: The Correct Sequence
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Don chemical safety goggles. If a splash risk exists, add a face shield.
-
Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of your lab coat.[5]
Handling the Compound
-
Weighing and Transfer: When handling the solid, use a spatula and weigh paper. Avoid any action that could generate dust, such as vigorous scraping or pouring from a height.[5]
-
In Solution: When dissolving, add the solid to the solvent slowly to prevent splashing.[5]
-
Constant Vigilance: Assume all surfaces inside the fume hood are contaminated. Do not touch your face or personal items.
Doffing PPE: Avoiding Cross-Contamination
-
Gloves: Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.[8]
-
Face Shield/Goggles: Remove eye and face protection.
-
Lab Coat: Remove the lab coat, turning it inside out as you do, to contain any surface contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE, even though gloves were worn.[6][10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: Decision workflow for PPE selection based on task-specific risks.
Spill and Disposal Plan
Preparedness for accidental releases and a clear disposal pathway are non-negotiable components of safe chemical handling.
Spill Response
-
Minor Spill (<1g within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[6]
-
Carefully scoop the material into a labeled, sealable hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]
-
-
Major Spill (>1g or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert the laboratory supervisor and your institution's emergency response team.
-
Restrict access to the spill area.[6]
-
Waste Disposal
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Segregation: Halogenated waste must be kept separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[11][12]
-
Waste Containers:
-
Solid Waste: All disposables contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous solid waste container.[5]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, compatible, and securely sealed hazardous liquid waste container.[13]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12][13]
-
Regulations: Adhere strictly to your institution's and local environmental regulations for chemical waste disposal. Never pour this chemical or its solutions down the drain.[7]
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
